NNK (Standard)
Description
4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992)
4-(N-nitrosomethylamino)-1-(3-pyridyl)butan-1-one is a nitrosamine and a member of pyridines.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone has been reported in Nicotiana tabacum with data available.
4-Methylnitrosamino-1,3-pyridyl-1-butanone is a yellowish crystalline solid nitrosamine that naturally occurs in tobacco products by oxidation and nitrosation of nicotine during the making and smoking of tobacco. 4-Methylnitrosamino-1,3-pyridyl-1-butanone is only used as a research chemical to induce tumorigenesis. This substance is reasonably anticipated to be a human carcinogen. (NCI05)
structure; from tobacco smoke
Propriétés
IUPAC Name |
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAQQSHRLBFIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20796 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020881 | |
| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992), Pale yellow solid; [CAMEO] White solid; [MSDSonline], Solid | |
| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20796 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7858 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10 to 50 mg/mL at 65.3 °F (NTP, 1992), Soluble in water and organic solvents | |
| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20796 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
less than 1 (NTP, 1992) | |
| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20796 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
Light-yellow crystalline soild | |
CAS No. |
64091-91-4, 64091-50-5 | |
| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20796 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 4-(methylnitrosamino)-1-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NNK (carcinogen) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(3-pyridinyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S395EDO61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 to 153 °F (NTP, 1992), 63 °C, 64 °C | |
| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20796 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Carcinogenic Cascade of NNK: A Deep Dive into its Molecular Mechanisms
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nicotine-derived nitrosamine (B1359907) ketone (NNK), a potent procarcinogen found in tobacco products, is a major etiological agent in the development of various cancers, most notably lung adenocarcinoma.[1][2] Its carcinogenic activity is not direct; rather, it requires metabolic activation to exert its genotoxic and tumor-promoting effects.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of NNK-induced carcinogenesis, from its metabolic activation and subsequent DNA damage to the dysregulation of critical cellular signaling pathways.
Metabolic Activation: The Genesis of Genotoxicity
The journey of NNK from a stable procarcinogen to a DNA-damaging agent begins with its metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13, which is highly expressed in the lung.[3] This activation proceeds through three main pathways: α-hydroxylation, carbonyl reduction, and pyridine (B92270) N-oxidation.
-
α-Hydroxylation: This is the principal metabolic activation pathway and occurs at two positions: the α-methyl and α-methylene carbons.
-
α-methylene hydroxylation generates a methyldiazonium ion, a highly reactive species that methylates DNA, forming adducts such as O⁶-methylguanine (O⁶-meG) and 7-methylguanine (B141273) (7-meG).
-
α-methyl hydroxylation produces a pyridyloxobutyl (POB) diazonium ion, which reacts with DNA to form bulky POB-DNA adducts.
-
-
Carbonyl Reduction: NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen. NNAL itself can undergo α-hydroxylation, leading to the formation of pyridylhydroxybutyl (PHB) DNA adducts.
-
Pyridine N-oxidation and Glucuronidation: These are generally considered detoxification pathways, as they produce more water-soluble metabolites that can be excreted.
DNA Adduct Formation and Mutagenesis
The reactive metabolites generated from NNK's metabolic activation covalently bind to DNA, forming a variety of DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that regulate cell growth and death. The primary types of NNK-induced DNA adducts include:
-
Methyl Adducts: O⁶-meG is a particularly pro-mutagenic lesion that frequently leads to G:C to A:T transition mutations. Such mutations are commonly found in the KRAS proto-oncogene in lung adenocarcinomas from smokers.
-
Pyridyloxobutyl (POB) and Pyridylhydroxybutyl (PHB) Adducts: These are bulkier adducts that can distort the DNA helix and interfere with DNA replication and transcription. Their repair is often handled by the nucleotide excision repair (NER) pathway.
The formation and persistence of these DNA adducts are critical initiating events in NNK-induced carcinogenesis.
Dysregulation of Cellular Signaling Pathways
Beyond its direct genotoxic effects, NNK and its metabolites can also promote carcinogenesis by hijacking cellular signaling pathways that control cell proliferation, survival, and migration. This occurs through the interaction of NNK with various cell surface receptors.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling
NNK can bind to and activate nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is expressed on various cell types, including lung epithelial cells. This activation triggers a cascade of downstream signaling events:
-
Src/PKCι/FAK Pathway: NNK-induced activation of α7-nAChR leads to the stimulation of the c-Src, PKCι, and FAK protein kinase cascade. This signaling loop promotes cell migration and invasion, contributing to the metastatic potential of cancer cells.
-
MAPK/ERK Pathway: Activation of nAChRs can also lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, a central regulator of cell proliferation.
β-Adrenergic Receptor (β-AR) Signaling
NNK has been shown to act as an agonist for β-adrenergic receptors (β-ARs). The binding of NNK to β-ARs on lung cells initiates a signaling cascade that promotes cell growth and survival:
-
cAMP/PKA Pathway: Activation of β-ARs leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).
-
Downstream Effectors: PKA can then phosphorylate and activate various downstream targets, including those involved in the release of arachidonic acid, which can further stimulate cell proliferation. This pathway can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the PI3K/Akt and MAPK pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, growth, and proliferation. NNK has been shown to activate this pathway in lung cells, contributing to the inhibition of apoptosis and the promotion of cell survival.
Wnt Signaling Pathway
Recent evidence suggests that NNK can induce the production of reactive oxygen species (ROS), which in turn can activate the Wnt signaling pathway. The Wnt pathway is known to play a crucial role in the maintenance of cancer stem cells, which are thought to be a key driver of tumor initiation and recurrence.
Quantitative Data on NNK Carcinogenesis
The carcinogenic potency of NNK has been extensively studied in various animal models. The following tables summarize key quantitative data from these studies.
Table 1: Tumor Incidence in Rodents Exposed to NNK
| Animal Model | Route of Administration | NNK Dose | Tumor Incidence | Reference |
| A/J Mice | Intraperitoneal injection | 10 µmol | 100% lung adenomas | |
| F344 Rats | Subcutaneous injection | 1 mg/kg, 3x/week for 20 weeks | 83% lung tumors | |
| Syrian Golden Hamsters | Subcutaneous injection | 0.5 mg/kg, 3x/week for 20 weeks | 90% lung tumors | |
| Male Ferrets | Intraperitoneal injection | 50 mg/kg | 66.7% lung tumors after 32 weeks |
Table 2: Levels of NNK-Induced DNA Adducts in Rodent Tissues
| Animal Model | Tissue | Adduct Type | Adduct Level (adducts/10⁷ nucleotides) | Reference |
| F344 Rats | Lung | O⁶-methylguanine | ~15 | |
| F344 Rats | Liver | O⁶-methylguanine | ~5 | |
| A/J Mice | Lung | HPB-releasing adducts | ~2.5 | |
| F344 Rats | Liver | N⁶-HOCH₂-dAdo | 3720 ± 2210 fmol/mg DNA | |
| F344 Rats | Lung | N⁶-HOCH₂-dAdo | 615 ± 504 fmol/mg DNA |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research on NNK-induced carcinogenesis. The following provides an overview of key experimental protocols.
Protocol 1: Detection of DNA Adducts by ³²P-Postlabeling Assay
This highly sensitive method is used to detect a wide range of DNA adducts without prior knowledge of their chemical structure.
Workflow:
-
DNA Isolation and Purification: High molecular weight DNA is isolated from tissues or cells exposed to NNK using standard phenol-chloroform extraction or commercial kits.
-
DNA Digestion: The purified DNA is enzymatically digested to 3'-mononucleoside monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): To increase sensitivity, normal nucleotides can be removed by digestion with nuclease P1, which does not cleave the phosphodiester bond 3' to an adducted nucleotide.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-position with high-specific-activity [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.
Protocol 2: Western Blot Analysis of Signaling Protein Activation
This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the signaling pathways affected by NNK.
Workflow:
-
Cell Culture and Treatment: Cells (e.g., human lung epithelial cells) are cultured and treated with NNK at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt). A separate blot is often probed with an antibody against the total protein as a loading control.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.
Conclusion
The carcinogenic mechanism of NNK is a multi-faceted process involving metabolic activation to genotoxic intermediates, the formation of mutagenic DNA adducts, and the subversion of key cellular signaling pathways that regulate cell growth, survival, and motility. A thorough understanding of these intricate molecular events is paramount for the development of effective strategies for the prevention and treatment of tobacco-related cancers. This guide provides a foundational framework for researchers and drug development professionals engaged in this critical area of study. Further investigation into the interplay between these pathways and the development of targeted inhibitors holds significant promise for mitigating the devastating health consequences of tobacco use.
References
biological effects of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone
An In-depth Technical Guide on the Biological Effects of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a key carcinogen in tobacco products and is strongly implicated in the etiology of lung cancer and other malignancies.[1][2] This document details its metabolic activation, mechanisms of DNA damage, and the subsequent alterations in cellular signaling pathways that contribute to tumorigenesis.
Carcinogenicity and Tumorigenesis
NNK is a potent systemic carcinogen that primarily induces lung tumors in laboratory animals, regardless of the route of administration.[3][4] It has been shown to cause lung, nasal cavity, liver, and pancreatic tumors in various animal models, including mice, rats, and hamsters.[3] The International Agency for Research on Cancer (IARC) has classified NNK as a Group 1 human carcinogen.
Quantitative Data on NNK-Induced Tumorigenesis in Animal Models
The following table summarizes data from various studies on the tumorigenic effects of NNK in different animal models.
| Animal Model | NNK Dose and Administration Route | Duration of a Study | Tumor Incidence | Tumor Type | Reference |
| A/J Mice | Single intraperitoneal (i.p.) injection of 10 µmol | 16 weeks | 100% | Lung adenomas | |
| A/J Mice | 100 mg/kg i.p. on days 14, 16, and 18 of gestation | 24 weeks | 18% in progeny, 93% in mothers | Lung tumors | |
| A/J Mice | 100 mg/kg single i.p. injection | 54 weeks | >50% of lesions were carcinomas | Lung hyperplasia, adenomas, and carcinomas | |
| Swiss Mice | 50 mg/kg i.p. at various intervals after birth | 13-15 months | 57% in males, 37% in females | Lung cancer and hepatocellular tumors | |
| F344 Rats | Subcutaneous (s.c.), in drinking water, or intratracheal instillation | Not Specified | High Incidence | Lung cancer | |
| Syrian Golden Hamsters | Single s.c. injection of 1, 3.3, or 10 mg | 72 weeks | 15%, 35%, and 42.1%, respectively | Respiratory tract tumors (lung, nasal mucosa, trachea) | |
| Ferrets | 50 mg/kg i.p. injection | 32 weeks | 66.7% | Lung preneoplastic lesions and tumors |
Metabolic Activation and DNA Adduct Formation
NNK itself is a procarcinogen and requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13, leading to the formation of highly reactive intermediates that can form adducts with DNA.
Metabolic Activation Pathways
There are two major metabolic activation pathways for NNK:
-
α-Methylene Hydroxylation: This pathway generates a methyldiazonium ion, which is a powerful methylating agent. This ion can transfer a methyl group to DNA bases, forming adducts such as 7-methylguanine (B141273) (7-mG) and O⁶-methylguanine (O⁶-mG). O⁶-mG is a particularly pro-mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired.
-
α-Methyl Hydroxylation: This pathway leads to the formation of a pyridyloxobutyl (POB) diazonium ion. This reactive species can pyridyloxobutylate DNA, forming bulky DNA adducts.
Additionally, NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen and can undergo similar metabolic activation pathways.
Cellular Signaling Pathways
Beyond its genotoxic effects through DNA adduction, NNK can also promote cancer development by aberrantly activating several intracellular signaling pathways. This non-genotoxic mechanism is often initiated by the binding of NNK to cell surface receptors.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling
NNK is a high-affinity agonist for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are expressed on various cell types, including lung epithelial and cancer cells. Binding of NNK to α7-nAChR can trigger a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion.
PI3K/Akt and MAPK/ERK Pathways
Activation of nAChRs by NNK often leads to the subsequent activation of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Both pathways are central regulators of cell growth, proliferation, and survival, and their constitutive activation is a hallmark of many cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the biological effects of NNK.
NNK-Induced Lung Tumorigenesis in A/J Mice
This protocol describes the induction of lung tumors in A/J mice using intraperitoneal injections of NNK.
-
Materials:
-
Female A/J mice (6-8 weeks old)
-
NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (27-gauge)
-
-
Procedure:
-
Prepare a stock solution of NNK in sterile saline at a concentration of 10 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of NNK at a dose of 100 mg/kg body weight. Control mice should receive an equivalent volume of sterile saline.
-
Alternatively, for chronic exposure models, administer weekly i.p. injections of NNK at a dose of 50 mg/kg for 8 weeks.
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Monitor the health of the mice regularly.
-
At the end of the study period (e.g., 16-20 weeks), euthanize the mice.
-
Dissect the lungs and fix them in 10% neutral buffered formalin.
-
Count the number of surface lung tumors under a dissecting microscope.
-
Embed the lung tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological analysis to confirm tumor type (e.g., adenoma, adenocarcinoma).
-
References
The Dual Role of NNK and its Metabolite NNAL in Carcinogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), two potent tobacco-specific nitrosamines implicated in carcinogenesis. This document details their metabolic activation, mechanisms of action, and impact on cellular signaling pathways. Quantitative data on their prevalence in biological samples and their carcinogenic effects in animal models are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the detection and analysis of these compounds and the investigation of their cellular effects are provided, alongside visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction
Tobacco use remains a leading cause of preventable death worldwide, primarily due to its strong association with various cancers. Among the myriad of carcinogens present in tobacco products, tobacco-specific nitrosamines (TSNAs) are of particular concern due to their potent carcinogenic activity. NNK, a nicotine-derived nitrosamine, and its major metabolite, NNAL, are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[1] Understanding the intricate molecular mechanisms by which NNK and NNAL contribute to tumorigenesis is paramount for the development of effective preventative and therapeutic strategies. This guide serves as a comprehensive resource, consolidating key information on the biochemistry, toxicology, and cellular impact of these compounds.
Metabolism of NNK and NNAL
NNK is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[2] The primary metabolic pathway involves the reduction of NNK's carbonyl group to form NNAL.[3] This conversion is catalyzed by carbonyl reductases.[4] Both NNK and NNAL can undergo further metabolic transformations, including α-hydroxylation by cytochrome P450 (CYP) enzymes, which leads to the formation of DNA-reactive intermediates that can form DNA adducts, a critical step in cancer initiation.[5] Conversely, detoxification pathways such as glucuronidation of NNAL lead to the formation of NNAL-Glucs, which are more water-soluble and can be excreted from the body.
Figure 1: Metabolic pathways of NNK and NNAL.
Quantitative Data
Levels of NNAL in Human Biological Samples
NNAL is a reliable biomarker for exposure to NNK due to its longer half-life compared to the parent compound. Its presence can be detected in various biological matrices, with urine being the most common for biomonitoring.
Table 1: Representative Levels of NNAL in Human Urine and Plasma
| Population | Matrix | NNAL Concentration | Reference |
| Smokers | Plasma | 0.052 - 0.114 pmol/mL | |
| Smokers | Plasma | 10.4 - 296.0 pM (mean 59.7 ± 61.1 pM) | |
| Smokers | Urine | 0.238 - 0.498 pmol/mL | |
| Non-daily Smokers | Urine | Median: 72.5 pg/mL | |
| Daily Smokers | Urine | Median: 294.0 pg/mL | |
| Non-smokers (SHS exposed) | Urine | Detectable in 41% of participants | |
| Non-smokers | Urine | Mean background: 0.016 ± 0.029 pmol/ml |
Note: SHS = Secondhand smoke. Concentrations can vary significantly based on individual metabolism and smoking intensity.
Carcinogenicity of NNK and NNAL in Animal Models
Animal studies have been instrumental in establishing the carcinogenic potential of NNK and NNAL. Various animal models have been used to demonstrate their ability to induce tumors in multiple organs, with the lung being a primary target.
Table 2: Carcinogenicity of NNK and NNAL in Animal Models
| Compound | Animal Model | Dose and Administration | Tumor Incidence and Type | Reference | | :--- | :--- | :--- | :--- | | | NNK | A/J Mice | 100 mg/kg (single i.p. injection) | Lung hyperplasia after 14 weeks | | | NNK | Fischer 344 Rats | 0.5 - 5.0 ppm in drinking water | Lung tumors (adenomas and adenocarcinomas) | | | NNAL | A/J Mice | 2 mg/mouse (total dose, i.p.) | Lung tumors (1.5 ± 1.4 tumors/mouse) | | | NNK | Syrian Golden Hamsters | 1 - 10 mg (single s.c. injection) | Respiratory tract tumors | |
Note: i.p. = intraperitoneal; s.c. = subcutaneous.
Mechanisms of Carcinogenesis
The carcinogenic effects of NNK and NNAL are mediated through two primary mechanisms: the formation of DNA adducts leading to genetic mutations, and the activation of signaling pathways that promote cell proliferation, survival, and migration.
DNA Adduct Formation
As previously mentioned, the metabolic activation of NNK and NNAL by CYP enzymes generates highly reactive intermediates that can covalently bind to DNA, forming DNA adducts. If not repaired by the cell's DNA repair machinery, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as tumor suppressor genes and oncogenes.
Activation of Cellular Signaling Pathways
NNK and NNAL can act as signaling molecules, binding to and activating cell surface receptors, thereby hijacking normal cellular communication pathways to promote cancer development.
NNK has been shown to bind with high affinity to α7 nicotinic acetylcholine (B1216132) receptors (α7nAChR). This interaction can trigger a cascade of downstream signaling events.
Figure 2: NNK-induced nAChR signaling cascade.
Activation of α7nAChR by NNK can lead to the stimulation of several key downstream pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. NNK-induced activation of Akt has been observed in lung epithelial cells.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) component, is involved in cell proliferation, differentiation, and survival.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival.
NNK also functions as a β-adrenergic agonist, binding to β-adrenergic receptors. This interaction can stimulate cell proliferation through the release of arachidonic acid and subsequent signaling cascades.
Figure 3: NNK-induced β-adrenergic receptor signaling.
Experimental Protocols
Analysis of NNAL in Urine by LC-MS/MS
This protocol outlines a general method for the quantification of total NNAL (free NNAL + NNAL-glucuronides) in human urine.
Figure 4: Experimental workflow for NNAL analysis.
5.1.1. Materials and Reagents
-
NNAL and ¹³C₆-NNAL internal standard
-
β-glucuronidase
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
5.1.2. Sample Preparation
-
Thaw frozen urine samples to room temperature.
-
To a 1-5 mL aliquot of urine, add the internal standard (¹³C₆-NNAL).
-
Add β-glucuronidase solution and incubate at 37°C for 2-16 hours to hydrolyze the NNAL-glucuronides.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water and a low percentage of organic solvent to remove interferences.
-
Elute NNAL and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
5.1.3. LC-MS/MS Conditions
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for NNAL and its internal standard.
5.1.4. Data Analysis
-
Construct a calibration curve using known concentrations of NNAL standards.
-
Quantify the amount of NNAL in the urine samples by comparing the peak area ratio of NNAL to the internal standard against the calibration curve.
Investigation of NNK-Induced Signaling Pathway Activation
This protocol provides a general framework for assessing the activation of key signaling proteins in response to NNK treatment in cell culture.
5.2.1. Cell Culture and Treatment
-
Culture the desired cell line (e.g., human lung adenocarcinoma A549 cells) in appropriate growth medium.
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Starve the cells in serum-free medium for several hours to reduce basal signaling activity.
-
Treat the cells with various concentrations of NNK for different time points. Include a vehicle control (e.g., DMSO).
5.2.2. Protein Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5.2.3. Western Blotting
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Akt, phospho-ERK).
-
Also, probe separate membranes with antibodies against the total forms of these proteins to serve as loading controls.
-
Wash the membranes and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5.2.4. Data Analysis
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative level of protein activation.
Conclusion
NNK and its metabolite NNAL are potent tobacco-specific carcinogens that contribute significantly to the development of smoking-related cancers. Their dual mechanism of action, involving both genotoxic and non-genotoxic effects through the activation of key cellular signaling pathways, underscores their importance in carcinogenesis. This technical guide provides a consolidated resource for researchers, summarizing the current understanding of NNK and NNAL, presenting key quantitative data, and detailing essential experimental protocols. A thorough understanding of these compounds and their cellular targets is crucial for the development of novel strategies for cancer prevention and therapy in tobacco users.
References
- 1. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Studies of Cancer in Experimental Animals - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Beta-adrenergic modulation of NNK-induced lung carcinogenesis in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenxtoolkit.org [phenxtoolkit.org]
The Genotoxicity of NNK: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Genotoxic Mechanisms of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Introduction
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, tobacco-specific nitrosamine (B1359907) that is a significant contributor to the carcinogenic properties of tobacco products. Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), NNK has been extensively studied for its genotoxic effects, which are central to its role in tumorigenesis. This technical guide provides a comprehensive overview of the genotoxicity of the NNK standard, detailing its metabolic activation, mechanisms of DNA damage, and the cellular pathways it perturbs. The information is tailored for researchers, scientists, and drug development professionals engaged in oncology, toxicology, and pharmacology.
Metabolic Activation of NNK
NNK itself is a procarcinogen and requires metabolic activation to exert its genotoxic effects. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2A13 being particularly efficient in the human respiratory tract. The metabolic activation of NNK proceeds through two main pathways: α-hydroxylation of the methylene (B1212753) and methyl carbons adjacent to the N-nitroso group.
-
Methylene α-hydroxylation: This pathway generates a methanediazohydroxide intermediate, which is a potent methylating agent. This intermediate can react with DNA to form various methyl-DNA adducts, with O⁶-methylguanine (O⁶-meG) being one of the most mutagenic lesions.
-
Methyl α-hydroxylation: This pathway leads to the formation of a pyridyloxobutylating (POB) agent. This reactive intermediate can form bulky DNA adducts, such as O²-pyridyloxobutylthymidine (O²-pobdT) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-pobG).
Additionally, NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen and can undergo similar metabolic activation to form pyridylhydroxybutyl (PHB) DNA adducts.
Metabolic activation pathway of NNK leading to DNA adduct formation.
Mechanisms of Genotoxicity
The genotoxicity of NNK stems from the formation of covalent DNA adducts that can lead to miscoding during DNA replication, resulting in permanent mutations if not repaired. These mutations can activate proto-oncogenes and inactivate tumor suppressor genes, driving the process of carcinogenesis.
DNA Adduct Formation
The various DNA adducts formed from NNK metabolism have different mutagenic potentials and repair efficiencies.
| DNA Adduct Type | Key Adducts | Mutagenic Potential |
| Methyl Adducts | O⁶-methylguanine (O⁶-meG), 7-methylguanine (B141273) (7-meG) | O⁶-meG is highly miscoding, leading to G:C to A:T transitions. |
| Pyridyloxobutyl (POB) Adducts | O²-pyridyloxobutylthymidine (O²-pobdT), 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-pobG) | Bulky adducts that can block DNA replication and transcription. |
| Pyridylhydroxybutyl (PHB) Adducts | Derived from NNAL metabolism. | Also form bulky adducts that contribute to genotoxicity. |
Mutagenicity
NNK has been shown to be mutagenic in a variety of in vitro and in vivo test systems. A hallmark of NNK-induced mutagenesis is the induction of G:C to A:T transitions, which is consistent with the miscoding properties of the O⁶-meG adduct. These mutations are frequently observed in the K-ras proto-oncogene in lung tumors from NNK-treated animals.
Table 1: Quantitative Data on NNK-Induced K-ras Mutations in A/J Mice
| Treatment Group | Number of Tumors Analyzed | Tumors with K-ras Mutation (%) |
| NNK alone | 11 | 45.5% |
Data adapted from studies on NNK-induced lung tumorigenesis in FVB/N mice.
Experimental Protocols for Genotoxicity Assessment
A battery of standardized assays is used to evaluate the genotoxic potential of substances like NNK.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol:
-
Bacterial Strains: Salmonella typhimurium strains TA100 (detects base-pair substitutions) and TA1535 (also detects base-pair substitutions) are commonly used for testing nitrosamines like NNK.
-
Metabolic Activation: Since NNK requires metabolic activation, the assay is performed in the presence of a mammalian liver homogenate, typically the S9 fraction from Aroclor-1254 induced rats or hamsters.
-
Procedure:
-
A mixture of the tester strain, the test compound (NNK) at various concentrations, and the S9 mix (or buffer for the non-activation control) is prepared.
-
This mixture is pre-incubated at 37°C to allow for metabolic activation and interaction with the bacterial DNA.
-
The mixture is then mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is typically at least double the background reversion rate.
Table 2: Representative Ames Test Data for NNK
| NNK Concentration (µ g/plate ) | S. typhimurium Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD |
| 0 (Solvent Control) | TA100 | + | 120 ± 15 |
| 50 | TA100 | + | 250 ± 25 |
| 100 | TA100 | + | 480 ± 40 |
| 250 | TA100 | + | 950 ± 70 |
Note: These are representative data based on published literature; actual results may vary.
Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.
Experimental Protocol:
-
Cell System: Human peripheral blood lymphocytes are a commonly used cell type for this assay.
-
Procedure:
-
Isolated lymphocytes are stimulated to divide using a mitogen (e.g., phytohemagglutinin).
-
The cells are then treated with NNK at various concentrations, typically in the presence of an S9 metabolic activation system.
-
Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
After an appropriate incubation period (e.g., 24-48 hours post-treatment), the cells are harvested, fixed, and stained.
-
-
Data Analysis: The frequency of micronucleated binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Table 3: Representative Micronucleus Assay Data for NNK in Human Lymphocytes
| NNK Concentration (µM) | Frequency of Micronucleated Binucleated Cells (%) |
| 0 (Control) | 1.5 ± 0.3 |
| 50 | 3.2 ± 0.5 |
| 100 | 5.8 ± 0.8 |
| 200 | 9.5 ± 1.2 |
Note: These are representative data based on published literature; actual results may vary.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Experimental Protocol:
-
Cell System: Peripheral blood lymphocytes or other eukaryotic cells can be used.
-
Procedure:
-
Cells are treated with NNK at various concentrations.
-
The cells are then embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
The cells are lysed to remove membranes and cytoplasm, leaving behind the nucleoid containing the DNA.
-
The slides are then subjected to electrophoresis under alkaline conditions.
-
During electrophoresis, fragmented DNA migrates out of the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.
-
-
Data Analysis: The extent of DNA damage is quantified by measuring various parameters of the comet, such as the Olive tail moment (a product of the tail length and the fraction of DNA in the tail) and the percentage of DNA in the tail. A dose-dependent increase in these parameters indicates DNA damage.
Table 4: Representative Comet Assay Data for NNK in Human Lymphocytes
| NNK Concentration (µM) | Olive Tail Moment (Arbitrary Units) | % DNA in Tail |
| 0 (Control) | 1.2 ± 0.2 | 5 ± 1 |
| 25 | 3.5 ± 0.4 | 12 ± 2 |
| 50 | 6.8 ± 0.7 | 25 ± 4 |
| 100 | 12.1 ± 1.5 | 40 ± 6 |
Note: These are representative data based on published literature; actual results may vary.
Signaling Pathways Implicated in NNK-Induced Genotoxicity
NNK not only directly damages DNA but also activates several signaling pathways that can contribute to its genotoxic and carcinogenic effects. These pathways can promote cell proliferation, survival, and inhibit apoptosis, thereby allowing cells with DNA damage to persist and accumulate further mutations.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. NNK has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad, and promote cell cycle progression, thereby creating a cellular environment that is more permissive for the fixation of NNK-induced DNA damage into permanent mutations.
β-Adrenergic Receptor Signaling
NNK can bind to and activate β-adrenergic receptors, which are typically stimulated by catecholamines like epinephrine. This activation can lead to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA). PKA can, in turn, activate downstream signaling cascades, including the MAPK/ERK pathway, which promotes cell proliferation.
Signaling pathways activated by NNK contributing to genotoxicity.
Conclusion
The genotoxicity of the NNK standard is a multi-faceted process initiated by its metabolic activation to reactive intermediates that form a spectrum of DNA adducts. These adducts, if not repaired, can lead to mutations and genomic instability, key events in the initiation of cancer. The genotoxic effects of NNK are further amplified by its ability to modulate critical cellular signaling pathways that promote the survival and proliferation of damaged cells. A thorough understanding of these mechanisms is crucial for the development of effective strategies for the prevention and treatment of tobacco-related cancers. This guide provides a foundational resource for researchers to delve deeper into the complex and critical area of NNK-induced genotoxicity.
Unveiling NNK Exposure: A Technical Guide to Human Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biomarkers used to assess human exposure to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific lung carcinogen. Understanding these biomarkers is crucial for research into tobacco-related diseases, the development of harm-reduction strategies, and the evaluation of novel tobacco products. This guide details the primary urinary, blood, and tissue-based biomarkers, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes key biological and experimental pathways.
Core Biomarkers of NNK Exposure
Exposure to NNK can be quantified through the measurement of its metabolites in urine and the detection of NNK-induced molecular damage in the form of DNA and protein adducts.
Urinary Biomarkers: NNAL and its Glucuronides
The most reliable and widely used non-invasive biomarkers for NNK exposure are its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), and its glucuronidated conjugates (NNAL-Gluc).[1] "Total NNAL," the sum of free NNAL and NNAL-Gluc, is excreted in urine and serves as an excellent indicator of NNK uptake.[1] NNAL has a long half-life of 10-45 days, making it suitable for assessing long-term exposure.[2]
Macromolecular Adducts: DNA and Protein Adducts
Metabolic activation of NNK produces reactive intermediates that can bind covalently to DNA and proteins, forming adducts. These adducts are direct evidence of genotoxic damage and are considered critical biomarkers for assessing cancer risk.
-
DNA Adducts: NNK-derived DNA adducts, such as O6-methylguanine (O6-mG) and pyridyloxobutyl (POB) adducts, can lead to miscoding during DNA replication and initiate carcinogenesis.[3][4] These adducts can be measured in target tissues like the lung and in surrogate tissues such as white blood cells.
-
Hemoglobin Adducts: NNK and its metabolites can also form adducts with hemoglobin in red blood cells. The measurement of these adducts, which reflects exposure over the lifespan of an erythrocyte (approximately 120 days), provides a stable, medium-to-long-term biomarker of NNK exposure.
Quantitative Data on NNK Exposure Biomarkers
The following tables summarize quantitative data on key NNK exposure biomarkers in various human populations. These values can vary based on factors such as the type and amount of tobacco product used, individual metabolism, and analytical methods.
Table 1: Urinary Total NNAL Levels in Different Populations
| Population | Geometric Mean (pg/mL) | 95% Confidence Interval (pg/mL) | Reference |
| Smokers | |||
| Daily Smokers | 294.0 | 148.0–542.0 | |
| Non-Daily Smokers | 72.5 | 14.8–211.0 | |
| Smokeless Tobacco Users | |||
| Snuff-only users | 1,243.6 | 885.6–1746.4 | |
| Chewing tobacco-only users | 711.6 | 550.9–919.2 | |
| Non-Smokers | |||
| Exposed to Secondhand Smoke | Detectable (41% of participants) | - | |
| Not Exposed to Secondhand Smoke | Below Limit of Detection | - |
Table 2: Hemoglobin Adduct Levels in Different Populations
| Population | Mean Adduct Level (fmol HPB/g Hb) | Standard Deviation | Reference |
| Snuff Dippers | 517 | 538 | |
| Smokers | 79.6 | 189 | |
| Non-Smokers | 29.3 | 25.9 | |
| (HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, released from hemoglobin adducts upon hydrolysis) |
Table 3: NNK-Derived DNA Adduct Levels in Human Lung Tissue
| Population | Adduct Type | Adduct Level (adducts per 10^8 nucleotides) | Reference |
| Smokers | 4-ABP-C8-dG | 2.3 - 12 | |
| Smokers | BPDE-N2-dG | 0.031 (per 10^8 nucleotides) | |
| Non-Smokers | BPDE-N2-dG | 0.013 (per 10^8 nucleotides) | |
| (4-ABP-C8-dG and BPDE-N2-dG are examples of DNA adducts found in higher levels in smokers) |
Experimental Protocols
Accurate quantification of NNK biomarkers is essential for reliable exposure assessment. The following sections provide detailed methodologies for the analysis of urinary NNAL and DNA adducts.
Protocol for Urinary Total NNAL Analysis by LC-MS/MS
This protocol is based on methods used by the Centers for Disease Control and Prevention (CDC) for the National Health and Nutrition Examination Survey (NHANES).
1. Sample Preparation:
- To a 5 mL urine sample, add 50 µL of a 500 pg/mL solution of the internal standard, NNAL-d3.
- Add 0.5 mL of 2 M sodium potassium phosphate (B84403) buffer (pH 7.0).
- Add 50 µL of β-glucuronidase solution (50 mg/mL in 0.1 M phosphate buffer).
- Incubate the mixture at 37°C for 20-24 hours to hydrolyze the NNAL-glucuronides to free NNAL.
2. Extraction:
- Perform a supported liquid-liquid extraction (LLE) on the incubated sample.
- Follow with a further liquid-liquid extraction step to concentrate the analyte.
3. Solid-Phase Extraction (SPE) Cleanup:
- Use a C18 SPE cartridge for cleanup.
- Condition the cartridge with methanol (B129727) followed by water.
- Load the extracted sample onto the cartridge.
- Wash the cartridge with a series of solvents to remove interfering substances.
- Elute NNAL with an appropriate solvent mixture (e.g., methanol).
4. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A C18 reverse-phase column (e.g., Zorbax SB C18, 1.8 µm, 3.0 × 150 mm).
- Mobile Phase A: 15 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: Methanol.
- Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase the concentration to elute NNAL.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry Detection:
- Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NNAL (e.g., m/z 210 → 180) and the internal standard NNAL-d3.
5. Quantification:
- Generate a standard curve using known concentrations of NNAL.
- Calculate the concentration of NNAL in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Methodology for NNK-Derived DNA Adduct Analysis
The analysis of DNA adducts is a complex process that requires highly sensitive analytical techniques due to the low levels of adducts typically present in human tissues. Common methods include ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. DNA Isolation:
- Isolate high-purity DNA from tissue samples (e.g., lung biopsy) or white blood cells using standard DNA extraction protocols (e.g., phenol-chloroform extraction or commercial kits).
2. DNA Hydrolysis:
- Enzymatic Digestion (for LC-MS/MS): Digest the DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.
- Acid Hydrolysis (for specific adducts): For certain adducts like pyridyloxobutyl (POB) adducts, mild acid hydrolysis can be used to release the adducted base.
3. Adduct Enrichment (Optional but Recommended):
- Use techniques like immunoaffinity chromatography with antibodies specific to the DNA adduct of interest to enrich the adducted nucleosides from the complex mixture of normal nucleosides.
4. ³²P-Postlabeling Assay:
- Digest DNA to 3'-mononucleotides.
- Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
- Separate the ³²P-labeled adducted nucleotides by multidimensional thin-layer chromatography (TLC).
- Quantify the adducts by autoradiography and scintillation counting.
5. LC-MS/MS Analysis:
- Chromatographic Separation:
- Use a reverse-phase C18 column with a gradient elution program, typically involving a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of a modifier like formic acid.
- Mass Spectrometry Detection:
- Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) or a triple quadrupole mass spectrometer for sensitive and specific detection.
- Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify known adducts based on their specific precursor and fragment ions.
6. Quantification:
- Use isotopically labeled internal standards for each adduct to ensure accurate quantification.
- Generate a standard curve with known amounts of the synthesized DNA adduct standards.
- Express adduct levels as the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic activation of NNK, the experimental workflow for urinary NNAL analysis, and the logical relationship between NNK exposure and cancer risk.
References
- 1. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 2. Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of a Potent Carcinogen: A Technical History of NNK in Tobacco
A deep dive into the seminal research that unveiled the presence and carcinogenic nature of Nicotine-derived Nitrosamino Ketone (NNK), a key tobacco-specific nitrosamine. This guide details the historical context, experimental methodologies, and the profound implications of its discovery for cancer research and public health.
Introduction
The identification of specific chemical agents responsible for the carcinogenic properties of tobacco has been a cornerstone of modern cancer research. Among the most significant of these discoveries was the isolation and characterization of a potent carcinogen known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, or NNK. This nicotine-derived nitrosamine, formed during the curing and processing of tobacco, has since been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), signifying it is carcinogenic to humans. This technical guide provides a comprehensive history of the discovery of NNK, detailing the pioneering researchers, the analytical techniques that enabled its identification, and the early quantitative findings that laid the groundwork for our current understanding of tobacco-induced carcinogenesis.
The Pioneers: Hecht and Hoffmann
The discovery of NNK is intrinsically linked to the work of Dr. Stephen S. Hecht and Dr. Dietrich Hoffmann at the American Health Foundation in the late 1970s and early 1980s. Their research focused on identifying the specific components in tobacco and tobacco smoke that were responsible for its cancer-causing effects. Building on the knowledge that nitrosamines were a class of potent carcinogens, they hypothesized that nicotine, the primary alkaloid in tobacco, could serve as a precursor for the formation of unique nitrosamines during tobacco processing.
The Seminal Discovery: Identification and Synthesis
While the exact first publication detailing the synthesis and identification of NNK is a subject of historical nuance within a rapid series of publications from the Hecht and Hoffmann laboratories, a pivotal and frequently cited early paper that solidified its importance is their 1980 publication in Cancer Research. This work, along with others from the same period, detailed the carcinogenicity of both N'-nitrosonornicotine (NNN) and the newly identified NNK in F344 rats. These studies were critical in establishing NNK as a powerful, organ-specific carcinogen, particularly for the lung.
The discovery was not a singular event but rather a culmination of meticulous work involving the chemical synthesis of suspected nicotine-derived nitrosamines and the development of sophisticated analytical methods to detect their presence in tobacco products.
Early Quantitative Analysis: Unveiling the Threat
Initial studies in the early 1980s by Hoffmann, Hecht, and their colleagues provided the first quantitative data on the presence of NNK in various tobacco products. These findings were alarming, revealing significant levels of this potent carcinogen in commercially available cigarettes and smokeless tobacco.
| Tobacco Product Type | NNK Concentration Range (µg/g, parts per million) | Mainstream Smoke NNK per Cigarette (ng) | Sidestream Smoke NNK per Cigarette (ng) |
| U.S. Commercial Cigarette Tobacco (1980s) | 0.34 - 0.91[1] | 26 - 133[1] | - |
| U.S. Non-filter Cigarette (late 1970s-1992) | - | 110 - 176[2] | - |
| International Commercial Cigarettes (2004) | - | Not detected - 1749[3] | - |
| U.S. Commercial Cigarettes (2010) | 1.43 - 4.65 (NNK + NNN)[3] | 20 - 232 (NNN), 26 - 133 (NNK) | - |
| Smokeless Tobacco (Snuff) (1980s) | 5 - 106 (Total TSNAs) | - | - |
Data compiled from multiple sources and represents a range of findings from the early era of NNK research. Concentrations can vary significantly based on tobacco type, curing methods, and analytical techniques.
Experimental Protocols of the Era
The identification and quantification of NNK in the complex matrix of tobacco and tobacco smoke required the development and application of highly sensitive and specific analytical techniques. The primary method employed in the initial discovery and subsequent quantitative studies was Gas Chromatography-Thermal Energy Analysis (GC-TEA).
Detailed Methodology: Gas Chromatography-Thermal Energy Analysis (GC-TEA) for NNK in Tobacco Smoke (circa early 1980s)
This protocol is a composite representation of the methods described in the literature from that period.
1. Sample Collection:
-
Mainstream smoke from a specified number of cigarettes (typically 10-20) was drawn through a glass fiber filter pad using a smoking machine calibrated to standard puffing parameters (e.g., 35 mL puff volume of 2 seconds duration, once per minute).
-
The particulate matter collected on the filter pad was used for subsequent analysis.
2. Extraction:
-
The filter pad was placed in a flask with a suitable solvent, typically dichloromethane (B109758) or a buffered aqueous solution (e.g., ascorbic acid solution at pH 4.5).
-
The flask was agitated (e.g., shaken or sonicated) for a specified period to extract the nitrosamines from the filter pad.
-
For smokeless tobacco, a weighed amount of the product was directly extracted with a buffer solution.
3. Cleanup and Fractionation:
-
The crude extract was then subjected to a cleanup procedure to remove interfering compounds. This often involved liquid-liquid extraction and column chromatography.
-
A common technique involved partitioning the extract against different pH solutions to separate acidic, basic, and neutral fractions. The tobacco-specific nitrosamines are typically found in the neutral fraction.
-
The neutral fraction was then often passed through an alumina (B75360) column for further purification.
4. Gas Chromatography (GC) Separation:
-
An aliquot of the purified extract was injected into a gas chromatograph.
-
The GC was equipped with a capillary column (e.g., DB-1301) suitable for separating the different nitrosamines.
-
A temperature program was used to elute the compounds from the column at different times based on their volatility and interaction with the column's stationary phase.
5. Thermal Energy Analyzer (TEA) Detection:
-
The eluent from the GC column was passed into the TEA detector.
-
The TEA detector operates on the principle of pyrolyzing the N-nitroso compounds to release a nitric oxide (NO) radical.
-
This NO radical then reacts with ozone in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂*).
-
As the excited nitrogen dioxide decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube.
-
The intensity of the light emitted is directly proportional to the amount of the N-nitroso compound present.
-
The TEA is highly specific for N-nitroso compounds, which was crucial for their detection in the complex mixture of tobacco smoke.
6. Quantification:
-
The amount of NNK in the sample was determined by comparing the peak area of NNK in the sample chromatogram to the peak areas of known concentrations of an NNK standard.
-
An internal standard, such as N-nitrosoguvacoline (NG), was often added to the sample at the beginning of the extraction process to correct for any losses during sample preparation and analysis.
The Biological Impact: Metabolic Activation and Signaling Pathways
Early research following the discovery of NNK focused on understanding its mechanism of carcinogenicity. It was quickly established that NNK itself is a procarcinogen and requires metabolic activation by cytochrome P450 enzymes to exert its DNA-damaging effects. This activation leads to the formation of DNA adducts, which, if not repaired, can result in mutations in critical genes like KRAS and initiate the process of carcinogenesis.
Subsequent research has revealed that NNK also promotes cancer development and progression through the activation of various signaling pathways, contributing to increased cell proliferation, migration, invasion, and resistance to chemotherapy.
NNK-Induced Signaling Pathways
Caption: NNK activates signaling pathways promoting cancer progression.
Experimental Workflow for NNK Discovery
Caption: Workflow for the discovery and characterization of NNK.
Conclusion
The discovery of NNK in tobacco by Hecht, Hoffmann, and their colleagues was a landmark achievement in tobacco carcinogenesis research. It provided concrete evidence of a potent, nicotine-derived carcinogen present in significant quantities in widely consumed tobacco products. The development of sensitive analytical methods like GC-TEA was instrumental in this discovery and paved the way for decades of research into the mechanisms of tobacco-induced cancer. The early quantitative data on NNK levels in cigarettes and smokeless tobacco underscored the significant health risks associated with tobacco use and provided a scientific basis for public health interventions and regulatory actions aimed at reducing exposure to this dangerous carcinogen. The ongoing study of NNK's metabolic activation and its influence on cellular signaling pathways continues to be a critical area of research in the development of strategies for cancer prevention and treatment.
References
- 1. Carcinogenic Tobacco-Specific N-Nitrosamines in U.S. Cigarettes -Three Decades of Remarkable Neglect by the Tobacco Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancercontrol.cancer.gov [cancercontrol.cancer.gov]
- 3. It is time to regulate carcinogenic tobacco-specific nitrosamines in cigarette tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NNK Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) is a potent, tobacco-specific nitrosamine (B1359907) and a well-established procarcinogen.[1][2] It plays a crucial role in the development of smoking-related cancers, particularly lung cancer.[1][3] In cell culture, NNK is a valuable tool for studying the molecular mechanisms of carcinogenesis, evaluating potential chemopreventive agents, and developing new therapeutic strategies. NNK has been shown to promote the survival and proliferation of human lung cancer cells by activating signaling pathways involving ERK1/2 and PKCα, which leads to the phosphorylation of Bcl2 and c-Myc.[1] This document provides detailed protocols for the preparation and use of NNK solutions in in vitro cell culture experiments.
Data Presentation
Properties and Solubility of NNK
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₃O₂ | |
| Molecular Weight | 207.23 g/mol | |
| CAS Number | 64091-91-4 | |
| Appearance | Solid powder | |
| Storage (Powder) | 3 years at -20°C |
Solubility of NNK
| Solvent | Maximum Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 41 mg/mL | 197.84 mM | Use fresh, high-quality DMSO as it is hygroscopic, and absorbed moisture can reduce solubility. |
| Water | 41 mg/mL | 197.84 mM | |
| Ethanol | 41 mg/mL | 197.84 mM |
Recommended Concentrations for In Vitro Studies
The optimal concentration of NNK for cell culture experiments can vary significantly depending on the cell type and the specific research question. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Concentration Range | Application | Reference |
| 100 pM - 10 nM | Stimulation of signaling pathways (e.g., PKCα, ERK1/2), cell proliferation studies. | |
| 2.5 µM - 20 µM | Induction of cytotoxicity and genotoxicity in certain cell lines. | |
| Up to 100 µM | Investigating effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). |
Experimental Protocols
Protocol 1: Preparation of a 100 mM NNK Stock Solution in DMSO
Materials:
-
NNK powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, DMSO-compatible syringe filters (0.22 µm), if sterile filtration is required.
Procedure:
-
Safety First: NNK is a potent carcinogen and mutagen. Handle with extreme care in a designated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing NNK: Accurately weigh 2.072 mg of NNK powder and transfer it to a sterile polypropylene tube.
-
Dissolving NNK: Add 100 µL of sterile DMSO to the tube containing the NNK powder.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the NNK powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. Note that DMSO itself has sterilizing properties.
-
Storage: Aliquot the 100 mM stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year or at -20°C for up to one month.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
100 mM NNK stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or polypropylene tubes
-
Sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM NNK stock solution at room temperature.
-
Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions of the stock solution in sterile DMSO. This is particularly important for achieving low nanomolar or picomolar concentrations accurately.
-
Preparation of Working Solution: Prepare the final working solution by diluting the NNK stock solution (or an intermediate dilution) directly into the complete cell culture medium. Add the NNK solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.1% - 0.5%.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the NNK-treated samples.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentration of NNK or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to your experimental design. For stability reasons, it is recommended to prepare fresh working solutions immediately before each experiment.
Mandatory Visualization
Caption: Experimental workflow for preparing and using NNK in cell culture.
Caption: Simplified NNK-induced signaling pathway in lung cancer cells.
References
Application Notes and Protocols for NNK-Induced Lung Tumorigenesis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to induce lung tumors in animal models. This well-established model is critical for studying lung cancer etiology, progression, and for the preclinical evaluation of novel chemotherapeutic and chemopreventive agents.
Introduction
NNK is a potent procarcinogen found in tobacco products.[1] Its metabolic activation leads to the formation of DNA adducts, which can cause persistent genetic mutations in oncogenes and tumor suppressor genes, thereby initiating carcinogenesis.[2] NNK reliably induces pulmonary adenocarcinomas in various laboratory animals, including mice, rats, and hamsters, making it a valuable tool for lung cancer research.[3][4] The A/J mouse strain is particularly susceptible and widely used for these studies due to its high incidence and multiplicity of lung tumors following NNK administration.[5]
Mechanism of NNK-Induced Lung Carcinogenesis
The carcinogenic activity of NNK is initiated through its metabolic activation by cytochrome P450 enzymes, primarily through α-hydroxylation. This process generates reactive intermediates that bind to DNA, forming adducts such as O6-methylguanine. If not repaired, these adducts can lead to G to A transitions in key genes, most notably the K-ras oncogene.
Beyond direct DNA damage, NNK also promotes tumorigenesis by activating several signaling pathways that drive cell proliferation, survival, angiogenesis, and metastasis. NNK binds to nicotinic acetylcholine (B1216132) receptors (nAChRs) and β-adrenergic receptors (β-ARs), triggering downstream cascades.
Key signaling pathways implicated in NNK-induced lung cancer include:
-
MAPK/ERK Pathway: Activation of this pathway promotes cell proliferation.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.
-
Wnt/β-catenin Signaling: Associated with cellular growth and proliferation.
-
c-Src/PKCι/FAK Loop: This signaling axis is involved in promoting cancer cell migration and invasion.
-
NF-κB Pathway: Contributes to inflammation and cell survival.
Data Presentation: Quantitative Outcomes of NNK Administration
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of NNK on lung tumor induction in A/J mice.
| Animal Model | NNK Administration Protocol | Time to Sacrifice | Tumor Incidence (%) | Average Tumor Multiplicity (tumors/mouse) | Reference |
| A/J Mice | Single intraperitoneal (i.p.) injection of 100 mg/kg NNK. | 54 weeks | >50% carcinomas | Not specified | |
| A/J Mice | 8 weekly intragastric (i.g.) doses of 3 µmol NNK each (total 24 µmol). | 26 weeks | 100% | 10.5 +/- 4.4 lung adenomas | |
| A/J Mice | 3 i.p. injections of 100 mg/kg NNK on alternate days. | 7 months | 100% | Multiple lung tumors | |
| A/J Mice | NNK in drinking water for 7 weeks (total dose 3.1-9.2 mg/mouse). | Not specified | Not specified | Varies with dose | |
| A/J Mice | 2 i.p. injections of 50 mg/kg NNK, one week apart. | 26 weeks | Not specified | Tumors observed | |
| A/J Mice | 2 i.p. injections of NNK (dose not specified), one week apart. DHM given 1h prior. | Not specified | Not specified | 93% inhibition with DHM |
| Animal Model | NNK Administration Protocol | Chemopreventive Agent | % Inhibition of Tumor Multiplicity | Reference |
| A/J Mice | NNK in drinking water for 7 weeks. | Ellagic acid (4.0 g/kg diet) | 52% | |
| A/J Mice | NNK in drinking water for 7 weeks. | 2(3)-BHA (5.0 g/kg diet) | 88% | |
| A/J Mice | NNK in drinking water for 7 weeks. | Sulindac (0.13 g/kg diet) | 52% | |
| A/J Mice | 8 weekly i.g. doses of NNK and BaP (24 µmol each). | BITC + PEITC | ~44% | |
| A/J Mice | Not specified | Arylalkyl isothiocyanates | Significant reductions |
Experimental Protocols
Protocol 1: Single High-Dose NNK Injection for Lung Tumor Induction in A/J Mice
This protocol is adapted from studies demonstrating rapid tumor induction with a single administration of NNK.
Materials:
-
6-8 week old female A/J mice
-
NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal housing facilities compliant with institutional guidelines
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
NNK Preparation: Dissolve NNK in sterile PBS or saline to a final concentration of 10 mg/mL. Ensure complete dissolution.
-
NNK Administration: Administer a single intraperitoneal injection of NNK at a dose of 100 mg/kg body weight. For a 20g mouse, this corresponds to a 0.2 mL injection volume. A control group should receive an equivalent volume of the vehicle (PBS or saline).
-
Monitoring: Monitor the animals regularly (e.g., weekly) for signs of toxicity, including weight loss, lethargy, or respiratory distress.
-
Tumor Development: Allow tumors to develop over a period of 16 to 26 weeks. The timeline can be adjusted based on the experimental endpoint. Early lesions like hyperplasia can be observed as early as 14 weeks, with adenomas becoming more frequent between 34 and 42 weeks.
-
Sacrifice and Tissue Collection: At the designated endpoint, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tumor Assessment: Carefully dissect the lungs. Count the number of visible surface tumors under a dissecting microscope.
-
Histopathology: Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm tumor pathology (hyperplasia, adenoma, adenocarcinoma).
Protocol 2: Chronic NNK Administration via Intragastric Gavage
This protocol is suitable for studies mimicking more prolonged exposure and for evaluating chemopreventive agents administered orally.
Materials:
-
6-8 week old female A/J mice
-
NNK
-
Corn oil or other suitable vehicle for oral administration
-
Intragastric gavage needles
-
Animal housing and monitoring equipment as in Protocol 1
Procedure:
-
Acclimatization: As described in Protocol 1.
-
NNK Preparation: Prepare a solution of NNK in corn oil. For a dose of 3 µmol per mouse, dissolve the appropriate amount of NNK in the vehicle.
-
NNK Administration: Administer NNK by intragastric gavage once a week for 8 consecutive weeks. A typical total dose is 24 µmol per mouse. A control group should receive the vehicle only.
-
Monitoring: Monitor the health of the animals throughout the administration period and until the end of the study.
-
Tumor Development: After the final dose, allow tumors to develop. A common endpoint is 9 to 19 weeks post-treatment.
-
Sacrifice and Tumor Analysis: Follow steps 6-8 from Protocol 1 for tissue collection and analysis.
Mandatory Visualizations
References
- 1. NNK promotes migration and invasion of lung cancer cells through activation of c-Src/PKCι/FAK loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNK-Induced Lung Tumors: A Review of Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Early Manifestations of NNK-Induced Lung Cancer: Role of Lung Immunity in Tumor Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of NNK and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
NNK is a potent procarcinogen found in tobacco products. Its metabolic activation is crucial for its carcinogenic effects.[1][2] The primary metabolic pathway involves the reduction of NNK to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen.[3] Both NNK and NNAL can undergo further metabolism through detoxification pathways, such as N-oxidation and glucuronidation, or bioactivation pathways that can lead to the formation of DNA adducts.[1][4] Accurate and sensitive quantification of NNK and its metabolites is essential for toxicological studies, biomarker discovery, and assessing cancer risk associated with tobacco exposure.
Metabolic Pathway of NNK
NNK undergoes extensive metabolism in vivo primarily through three pathways: carbonyl reduction, pyridine (B92270) N-oxidation, and α-hydroxylation. Carbonyl reduction converts NNK to NNAL. Pyridine N-oxidation leads to the formation of NNK-N-oxide, a detoxification product. α-hydroxylation, a bioactivation pathway, results in unstable intermediates that can form DNA adducts.
Caption: Metabolic pathways of NNK.
Experimental Protocols
This section details the methodologies for the LC-MS/MS quantification of NNK and its metabolites.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix.
1. Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted for the extraction of NNK and NNAL from urine.
-
Materials:
-
Bond Elut Focus SPE cartridges
-
Water
-
0.1% Formic acid in methanol
-
Nitrogen evaporator
-
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of water to remove matrix components.
-
Elute the analytes with 1 mL of methanol containing 0.1% formic acid.
-
Evaporate the eluant to dryness under a stream of nitrogen.
-
Reconstitute the dry residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is suitable for the extraction of nicotine (B1678760) and its metabolites, including NNK.
-
Materials:
-
5 N Sodium hydroxide
-
Methylene (B1212753) chloride:diethyl ether (50:50, v/v)
-
0.25 N Hydrochloric acid
-
Nitrogen evaporator
-
-
Procedure:
-
To 250 µL of urine, add 40 µL of internal standard solution and 50 µL of 5 N sodium hydroxide.
-
Add 1.5 mL of 50:50 methylene chloride:diethyl ether and stir for 1.5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer 1 mL of the organic phase to a new tube.
-
Add 10 µL of 0.25 N hydrochloric acid and evaporate to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of water.
-
3. Protein Precipitation for Serum/Plasma Samples
This method is used to remove proteins from serum or plasma samples.
-
Materials:
-
Cold methanol
-
-
Procedure:
-
To 75 µL of serum or plasma, add 1 mL of cold methanol to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the analytes.
-
Repeat the precipitation step twice to ensure complete removal of interfering proteins. The supernatant can then be further cleaned up using SPE or LLE if necessary, or directly evaporated and reconstituted for analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of NNK and its metabolites.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 column (e.g., Atlantis C18, 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 2 mM Ammonium acetate (B1210297) in 95:5 water:acetonitrile |
| Mobile Phase B | 2 mM Ammonium acetate in 10:90 water:acetonitrile |
| Flow Rate | 0.250 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-25 µL |
| Gradient | Start with 1% B, increase to 30% B over 4 minutes. |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 0.5 - 3.5 kV |
| Source Temperature | 300 - 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table lists example MRM transitions for NNK and its key metabolite NNAL. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NNK | 208.2 | 122.1 |
| NNAL | 210.1 | 93.1 |
| NNK-d₄ (Internal Standard) | 212.3 | 126.2 |
| NNN | 178.2 | 148.3 |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for NNK and its metabolites.
Table 1: Method Validation Parameters
| Analyte | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nicotine | >0.9959 | 1 | - | 81.1 - 117 | 1.5 - 13.6 |
| NNK | >0.9959 | 0.005 | 0.04 - 0.625 | 81.1 - 117 | 1.5 - 13.6 |
| NNN | >0.9959 | 0.006 | 0.156 - 2.5 | 81.1 - 117 | 1.5 - 13.6 |
| NNAL | - | 0.19 pg (on column) | - | 99 - 100 (Recovery) | <10 |
Data compiled from multiple sources.
Table 2: Reported Concentrations in Biological Samples
| Analyte | Matrix | Population | Concentration Range |
| Total NNAL | Urine | Smokers | 50 - 3000 pg/mL |
| Total NNAL | Urine | Non-smokers | Undetectable - 100 pg/mL |
| Free NNAL | Urine | Smokers | 0.10 ± 0.09 ng/mg creatinine |
| Total NNAL | Urine | Smokers | 0.17 ± 0.14 ng/mg creatinine |
Experimental Workflow
The overall workflow for the quantification of NNK and its metabolites is depicted below.
References
Application Notes and Protocols for the Analysis of NNK DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of DNA adducts formed from the tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Understanding the formation and quantification of these adducts is critical for toxicological studies, cancer research, and the development of therapeutic and preventative strategies.
Introduction to NNK and DNA Adduct Formation
NNK is a potent procarcinogen found in tobacco products, classified as a Group 1 human carcinogen by the International Agency for Research on Cancer.[1] Its carcinogenicity is dependent on metabolic activation by cytochrome P450 enzymes. This bioactivation leads to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts.[1][2][3] These adducts, if not repaired, can lead to mutations in critical genes, such as K-ras and p53, initiating the process of carcinogenesis.[4]
The metabolic activation of NNK proceeds through two primary pathways: methylene (B1212753) hydroxylation and methyl hydroxylation.
-
Methylene hydroxylation generates a methanediazonium ion, which leads to the formation of methyl-DNA adducts, such as O⁶-methylguanine (O⁶-mGua) and 7-N-methylguanine (7-mGua). O⁶-mGua is a highly pro-mutagenic adduct known to cause G:C to A:T transition mutations.
-
Methyl hydroxylation produces a pyridyloxobutylating (POB) agent that reacts with DNA to form various POB-DNA adducts. These adducts can release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) upon hydrolysis, which is a key biomarker for NNK exposure.
A major metabolite of NNK, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), is also a carcinogen and undergoes similar metabolic activation, leading to the formation of pyridylhydroxybutyl (PHB) DNA adducts.
Analytical Techniques for NNK DNA Adduct Analysis
Several highly sensitive techniques have been developed to detect and quantify NNK-derived DNA adducts. The choice of method depends on the specific adduct of interest, the required sensitivity, and the availability of instrumentation. The most common techniques include ³²P-Postlabeling Assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Sensitivity | Advantages | Limitations |
| ³²P-Postlabeling Assay | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by chromatography. | High (1 adduct in 10⁹-10¹⁰ nucleotides). | Ultrasensitive, requires small amounts of DNA (1-10 µg), applicable to a wide range of adducts and complex mixtures. | Does not provide structural information for adduct identification, not quantitative without standards, use of radioactivity. |
| LC-MS/MS | DNA hydrolysis, chromatographic separation of adducted nucleosides/bases, and detection by mass spectrometry. | High (e.g., 1 N²-BPDE-dG adduct per 10¹¹ nucleotides). | High specificity and selectivity, provides structural confirmation, robust and quantitative with stable isotope-labeled internal standards. | Higher equipment cost, requires method development for each adduct. |
| Immunoassays (ELISA) | Utilizes antibodies specific to a particular DNA adduct for detection and quantification. | High (e.g., 1-2 adducts per 10⁶ bases). | High throughput, relatively low cost, does not require specialized equipment like a mass spectrometer. | Antibody availability is limited to specific adducts, potential for cross-reactivity with other DNA lesions, specificity can be uncertain. |
Experimental Protocols
Protocol 1: ³²P-Postlabeling Assay for NNK DNA Adducts
This protocol is a generalized procedure based on established methodologies.
Materials:
-
DNA sample (1-10 µg)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1 or butanol
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
DNA Digestion:
-
Incubate the DNA sample with micrococcal nuclease and spleen phosphodiesterase to digest the DNA into 3'-monophosphate nucleosides.
-
-
Adduct Enrichment (Optional but recommended for higher sensitivity):
-
Nuclease P1 method: Treat the digest with nuclease P1, which dephosphorylates normal nucleotides but not bulky aromatic adducts.
-
Butanol extraction: Alternatively, use butanol extraction to selectively partition the more hydrophobic adducted nucleotides.
-
-
Radiolabeling:
-
Incubate the enriched adduct fraction with T4 polynucleotide kinase and [γ-³²P]ATP. This transfers the ³²P-orthophosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Apply the radiolabeled adducts to a thin-layer chromatography (TLC) plate.
-
Perform multidirectional chromatography using different solvent systems to separate the adducted nucleotide-3',5'-bisphosphates from normal nucleotides.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive spots corresponding to the DNA adducts.
-
Excise the spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Protocol 2: LC-MS/MS Analysis of NNK DNA Adducts
This protocol outlines a general workflow for the quantitative analysis of specific NNK-derived DNA adducts.
Materials:
-
DNA sample
-
Enzyme cocktail for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Stable isotope-labeled internal standards for the adducts of interest
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
DNA Isolation and Hydrolysis:
-
Isolate DNA from the biological sample.
-
Add known amounts of stable isotope-labeled internal standards.
-
Hydrolyze the DNA to individual 2'-deoxynucleosides using an optimized enzyme cocktail.
-
-
Sample Purification and Enrichment:
-
Purify the hydrolyzed sample using solid-phase extraction (SPE) to remove interfering substances and enrich the DNA adducts.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into the LC-MS/MS system.
-
Separate the DNA adducts from normal deoxynucleosides using a reversed-phase C18 column with a suitable gradient elution.
-
Perform tandem mass spectrometry (MS/MS) analysis using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted adducts. The transition from the protonated molecular ion [M+H]⁺ of the adducted deoxynucleoside to the protonated adducted base is commonly monitored.
-
-
Quantification:
-
Construct a calibration curve using known amounts of authentic adduct standards and their corresponding internal standards.
-
Quantify the amount of each adduct in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Protocol 3: Immunoassay (ELISA) for a Specific NNK DNA Adduct
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of a specific NNK-derived adduct, assuming a specific primary antibody is available.
Materials:
-
DNA sample
-
Microplate coated with the specific NNK-DNA adduct antigen
-
Primary antibody specific to the NNK-DNA adduct
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
-
Stop solution
-
Plate reader
Procedure:
-
DNA Preparation:
-
Isolate and denature the DNA sample by heating.
-
-
Competitive Binding:
-
Add the denatured DNA sample or standard solutions of the adduct to the wells of the microplate pre-coated with the adduct antigen.
-
Add the primary antibody to each well. The free adducts in the sample will compete with the coated adducts for binding to the primary antibody.
-
Incubate to allow binding to reach equilibrium.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the plate to remove unbound antibodies and sample components.
-
Add the enzyme-conjugated secondary antibody, which binds to the primary antibody that is bound to the plate.
-
Incubate and then wash the plate again.
-
-
Signal Development and Detection:
-
Add the enzyme substrate to the wells. The enzyme will convert the substrate into a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance of each well using a plate reader. The signal intensity is inversely proportional to the concentration of the adduct in the sample.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the adduct.
-
Determine the concentration of the adduct in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Metabolic activation of NNK leading to DNA adduct formation.
Caption: General workflow for LC-MS/MS analysis of NNK DNA adducts.
References
- 1. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNK Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the safe handling and use of the Nicotine-derived Nitrosamine (B1359907) Ketone (NNK) standard. NNK, or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, is a potent tobacco-specific nitrosamine and a well-established carcinogen.[1][2][3][4] It is crucial for researchers, scientists, and drug development professionals to handle this compound with extreme caution to minimize exposure and ensure a safe laboratory environment. These guidelines are intended to supplement, not replace, institutional and regulatory safety protocols.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of NNK is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃N₃O₂ | [3] |
| Molar Mass | 207.233 g·mol⁻¹ | |
| Appearance | Pale yellow crystalline solid | |
| CAS Number | 64091-91-4 | |
| Purity | ≥98% (typical for standards) | |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, PBS (pH 7.2): 10 mg/ml | |
| UN Number | 2811 |
Hazard Identification and Toxicity
NNK is classified as a hazardous substance with the following GHS pictograms and hazard statements:
-
GHS06: Toxic
-
GHS07: Exclamation mark
-
GHS08: Health hazard
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed.
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H351: Suspected of causing cancer.
NNK is a procarcinogen that requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its carcinogenic effects. This activation leads to the formation of DNA adducts, which can cause mutations if not repaired, leading to carcinogenesis. NNK has been shown to induce lung cancer in various animal models and is also associated with cancers of the liver, esophagus, pancreas, and oral cavity.
Signaling Pathways and Carcinogenic Mechanism
The carcinogenic activity of NNK involves its metabolic activation and subsequent interaction with cellular macromolecules. The following diagram illustrates the metabolic activation pathway of NNK.
Caption: Metabolic activation pathway of NNK leading to carcinogenesis.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when working with the NNK standard. The following workflow outlines the key steps for safe handling.
Caption: Experimental workflow for the safe handling of NNK standard.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Protects against skin contact. Double gloving allows for safe removal of the outer pair if contaminated. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes. |
| Face Protection | Face shield (in addition to goggles) | Provides an additional layer of protection for the face against splashes. |
| Lab Coat | Disposable, fluid-resistant | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Prevents inhalation of airborne particles, especially when handling the solid form of NNK. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Engineering Controls
-
Chemical Fume Hood: All work with NNK, including weighing, preparing solutions, and any procedures that could generate aerosols, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any potential airborne contaminants.
Standard Operating Procedures (SOPs)
4.3.1. Preparation of NNK Stock Solutions
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly.
-
Weighing:
-
Tare a clean, tared weigh boat inside the chemical fume hood.
-
Carefully transfer the desired amount of NNK powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving:
-
Transfer the weighed NNK powder to an appropriate volumetric flask.
-
Rinse the weigh boat with a small amount of the desired solvent (e.g., DMSO, Ethanol) and transfer the rinse to the volumetric flask to ensure all the compound is collected.
-
Add the solvent to the flask, cap it securely, and vortex or sonicate until the NNK is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
-
Labeling: Clearly label the container with the compound name (NNK), concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store the stock solution in a securely sealed, labeled container in a designated, secure location, such as a locked refrigerator or freezer, away from incompatible materials.
4.3.2. Decontamination
-
All surfaces and equipment potentially contaminated with NNK should be decontaminated. A suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a thiosulfate (B1220275) rinse, or a commercially available decontaminating agent) should be used. Consult your institution's safety office for recommended procedures.
-
Wipe down the interior surfaces of the fume hood, balances, and any other equipment used.
-
Collect all decontamination materials as hazardous waste.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store the NNK standard in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly marked with appropriate hazard signs and access should be restricted to authorized personnel.
Disposal
-
All NNK waste, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of NNK down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate: Evacuate the immediate area of the spill.
-
Alert: Alert others in the laboratory and your supervisor.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection.
-
Cleanup:
-
For small spills of solid NNK, carefully cover with a damp paper towel to avoid raising dust, then use absorbent pads to clean the area.
-
For liquid spills, use an appropriate absorbent material from a chemical spill kit.
-
-
Decontaminate: Decontaminate the spill area thoroughly after the material has been collected.
-
Waste Disposal: Collect all cleanup materials in a sealed container and dispose of as hazardous waste.
-
Report: Report the incident to your institution's environmental health and safety office.
Logical Risk Assessment Framework
A systematic risk assessment should be conducted before any work with NNK begins.
Caption: A four-step logical framework for risk assessment when handling NNK.
By adhering to these detailed application notes and protocols, researchers can minimize the risks associated with the handling and use of the NNK standard, ensuring a safer working environment for all personnel.
References
- 1. Tobacco carcinogen (NNK) induces both lung cancer and non-alcoholic steatohepatitis and hepatocellular carcinomas in ferrets which can be attenuated by lycopene supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tobacco-specific nitrosamines, an important group of carcinogens in tobacco and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Application of Certified NNK Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine-derived nitrosamino ketone (NNK), also known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, is a potent tobacco-specific nitrosamine (B1359907) (TSNA) and a well-established procarcinogen.[1] Found in tobacco products and tobacco smoke, NNK is a key etiological agent in the development of various cancers, particularly lung cancer.[2][3] Accurate and reliable quantification of NNK in biological matrices and other samples is crucial for toxicological studies, biomarker discovery, and the development of therapeutic and preventive strategies against tobacco-related diseases. The use of certified reference materials (CRMs) is fundamental to ensuring the quality and validity of these analytical measurements.[4] This document provides a comprehensive guide to commercial sources of certified NNK reference material, detailed application notes, and experimental protocols for its use.
Commercial Sources of Certified NNK Reference Material
A number of reputable suppliers provide certified NNK reference materials. These standards are crucial for instrument calibration, method validation, and as quality control samples in analytical testing.[4] The following table summarizes commercially available certified NNK reference materials, providing key quantitative data for easy comparison.
| Supplier | Product Name | Catalog Number | Concentration | Solvent | Purity | Storage Conditions |
| Cerilliant (a brand of MilliporeSigma) | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | N-076 | 1.0 mg/mL | Methanol (B129727) | >99% | -20°C, Protect from light |
| LGC Standards | NNK (Nicotine-derived nitrosamine ketone) | CIL-CLM-4555-A-1.2 | 100 µg/mL | Acetonitrile (B52724) | Not specified | Refrigerated (+2°C to +8°C) |
| Cambridge Isotope Laboratories, Inc. | NNK (Nicotine-derived nitrosamine ketone) (unlabeled) | ULM-8987-20X-1.2 | 2 mg/mL | Acetonitrile | ≥98% | Refrigerated (+2°C to +8°C), Protect from light |
| Cambridge Isotope Laboratories, Inc. | NNK (Nicotine-derived nitrosamine ketone) (unlabeled) | ULM-8987-1.2 | 100 µg/mL | Nonane/Ethanol (9:1) | ≥98% | Refrigerated (+2°C to +8°C), Protect from light |
| SynThink Research Chemicals | Nicotine-Derived Nitrosamine Ketone (NNK) | SA32215 | Neat Solid | Not Applicable | High Purity | Inquire with supplier |
Application Notes
Certified NNK reference materials are primarily used in analytical chemistry for the accurate quantification of NNK in various matrices. The most common application is in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of biological samples such as urine, plasma, and tissue homogenates. This allows for the assessment of tobacco exposure and the study of NNK's role in carcinogenesis.
Key Applications:
-
Biomarker of Tobacco Exposure: Measurement of NNK and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), in urine is a reliable method for quantifying exposure to tobacco smoke.
-
Toxicokinetic Studies: Certified NNK standards are essential for pharmacokinetic and toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of this carcinogen.
-
Carcinogenesis Research: Researchers use certified NNK to investigate the mechanisms of cancer induction, including the formation of DNA adducts and the activation of oncogenic signaling pathways.
-
Method Development and Validation: These reference materials are indispensable for the development and validation of analytical methods for NNK quantification, ensuring accuracy, precision, and reproducibility.
Experimental Protocols
Handling and Storage of Certified NNK Reference Material
Proper handling and storage of certified NNK reference material are critical to maintain its integrity and ensure accurate results.
-
Storage: Store the reference material at the temperature specified by the supplier, typically between +2°C and +8°C or at -20°C. It is crucial to protect the material from light.
-
Handling: Allow the sealed ampoule or vial to equilibrate to room temperature before opening to prevent condensation. Handle the material in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Preparation of Stock Solutions: If the reference material is a neat solid, carefully weigh the required amount using a calibrated analytical balance. Dissolve the solid in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration. For certified solutions, use a calibrated pipette to transfer the solution.
-
Stability: Once opened, the stability of the solution may be compromised. It is recommended to prepare fresh working solutions from the stock solution for each experiment. Long-term stability of opened solutions should be validated by the user.
Preparation of Calibration Standards and Quality Control Samples
This protocol describes the preparation of a series of calibration standards and quality control (QC) samples for the quantification of NNK using LC-MS/MS.
Materials:
-
Certified NNK reference material (e.g., 1.0 mg/mL in methanol)
-
Methanol or acetonitrile (LC-MS grade)
-
Calibrated micropipettes and sterile pipette tips
-
Amber glass vials
Procedure:
-
Preparation of Stock Standard Solution (if starting from a certified solution):
-
If the certified reference material is at a high concentration (e.g., 1.0 mg/mL), a primary stock solution of a lower concentration (e.g., 100 µg/mL) can be prepared by diluting the certified standard with the appropriate solvent.
-
-
Preparation of Intermediate Standard Solution:
-
Prepare an intermediate standard solution of 1.0 µg/mL by diluting the 100 µg/mL stock solution with the solvent.
-
-
Preparation of Calibration Curve Standards:
-
Prepare a series of calibration standards by serial dilution of the intermediate standard solution. The concentration range should be appropriate for the expected NNK levels in the samples and the sensitivity of the LC-MS/MS instrument. A typical range might be 0.05 ng/mL to 50 ng/mL.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution of certified NNK reference material, if available, to ensure independence from the calibration standards.
-
Quantification of NNK in Biological Samples by LC-MS/MS
This protocol provides a general procedure for the analysis of NNK in biological samples, such as urine or plasma, using liquid chromatography-tandem mass spectrometry.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen biological samples (e.g., urine, plasma) at room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
To an aliquot of the supernatant, add an internal standard (e.g., deuterated NNK, NNK-d4) to correct for matrix effects and variations in extraction efficiency.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the NNK and internal standard with a stronger organic solvent, often containing a small amount of a basic modifier.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an acid modifier like formic acid, is used for separation.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for NNK and its internal standard are monitored. For NNK, a common transition is m/z 208.2 → m/z 122.1.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of NNK to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of NNK in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
NNK Metabolic Activation Pathway
The metabolic activation of NNK is a critical step in its carcinogenic activity. This process is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive intermediates.
Caption: Metabolic activation pathway of NNK leading to carcinogenesis.
NNK-Induced Oncogenic Signaling Pathway
NNK can also promote cancer by activating various intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Caption: Simplified overview of NNK-induced oncogenic signaling pathways.
Experimental Workflow for NNK Quantification
The following diagram illustrates a typical workflow for the quantification of NNK in biological samples using certified reference materials.
Caption: General experimental workflow for NNK quantification.
References
Application Notes and Protocols for Xenograft Models in the Study of NNK-Driven Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen present in tobacco products. It has been strongly implicated in the etiology of various cancers, most notably lung cancer.[1][2][3][4] Understanding the molecular mechanisms by which NNK drives tumor initiation and progression is critical for the development of targeted therapies and preventative strategies. Xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice, provide a powerful in vivo platform to study the effects of carcinogens like NNK on human tumor growth and to evaluate the efficacy of novel therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for utilizing subcutaneous xenograft models to investigate NNK-driven tumors, with a focus on non-small cell lung cancer (NSCLC).
Molecular Mechanisms of NNK in Carcinogenesis
NNK exerts its carcinogenic effects through a dual mechanism. Firstly, metabolic activation of NNK leads to the formation of DNA adducts, which can cause genetic mutations if not repaired.[4] Secondly, NNK can bind to and activate cell surface receptors, such as the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), triggering intracellular signaling cascades that promote cell proliferation, survival, migration, and invasion.
Key signaling pathways implicated in NNK-driven tumorigenesis include:
-
α7 nAChR/c-Src/PKCι/FAK Signaling Axis: NNK binding to α7 nAChR can lead to the activation of a protein kinase cascade involving c-Src, Protein Kinase C iota (PKCι), and Focal Adhesion Kinase (FAK). This pathway has been shown to enhance the migration and invasion of human lung cancer cells.
-
ROS-Wnt Signaling Pathway: In human lung cancer cells such as A549, NNK has been demonstrated to induce the production of reactive oxygen species (ROS). This increase in ROS can activate the Wnt signaling pathway, which is known to play a crucial role in cancer stem cell (CSC) maintenance and proliferation.
Applications of Xenograft Models for Studying NNK-Driven Tumors
Xenograft models are invaluable tools for several key research applications in the context of NNK-driven tumorigenesis:
-
Evaluating the impact of NNK on in vivo tumor growth: By administering NNK to mice bearing human tumor xenografts, researchers can directly assess its effect on tumor growth kinetics.
-
Investigating the role of specific signaling pathways: Xenograft tumors can be harvested to analyze the activation state of key signaling proteins and downstream targets in response to NNK treatment.
-
Preclinical testing of therapeutic agents: These models are ideal for evaluating the efficacy of drugs that target the signaling pathways activated by NNK.
-
Biomarker discovery and validation: Xenograft tissues can be used to identify and validate biomarkers associated with NNK exposure and response to therapy.
Data Presentation: Quantitative Analysis of NNK's Effect on Tumor Growth
The following tables are templates for presenting quantitative data from a xenograft study investigating the effects of NNK. Please note: The data presented here is for illustrative purposes and should be replaced with experimentally derived data.
Table 1: Tumor Volume Measurements (mm³)
| Day | Control Group (Vehicle) - Mean ± SD | NNK-Treated Group - Mean ± SD |
| 0 | 100.5 ± 10.2 | 101.2 ± 9.8 |
| 3 | 125.8 ± 12.5 | 135.4 ± 11.9 |
| 6 | 160.2 ± 15.8 | 180.9 ± 16.3 |
| 9 | 210.7 ± 20.1 | 245.3 ± 22.7 |
| 12 | 275.4 ± 25.9 | 330.1 ± 30.5 |
| 15 | 350.1 ± 33.6 | 440.8 ± 41.2 |
| 18 | 440.6 ± 42.1 | 580.2 ± 55.9 |
| 21 | 550.9 ± 53.7 | 750.6 ± 71.3 |
Table 2: Tumor Weight at Endpoint (Day 21)
| Group | Mean Tumor Weight (mg) ± SD |
| Control (Vehicle) | 545.3 ± 60.1 |
| NNK-Treated | 742.8 ± 85.4 |
Table 3: Biomarker Analysis in Xenograft Tumors
| Biomarker | Control Group (Relative Expression) ± SD | NNK-Treated Group (Relative Expression) ± SD |
| p-c-Src | 1.0 ± 0.15 | 2.5 ± 0.3 |
| p-FAK | 1.0 ± 0.12 | 2.1 ± 0.25 |
| β-catenin | 1.0 ± 0.2 | 1.8 ± 0.22 |
| ALDH1A1 | 1.0 ± 0.18 | 2.3 ± 0.28 |
Experimental Protocols
The following are detailed protocols for establishing and utilizing a subcutaneous xenograft model to study NNK-driven tumors.
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a human lung adenocarcinoma cell line known to be responsive to NNK, such as A549 or H1299.
-
Cell Culture: Culture the selected cells in the appropriate medium (e.g., RPMI-1640 for A549, DMEM for H1299) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in serum-free medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion (viability should be >95%).
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice until injection.
Protocol 2: Subcutaneous Xenograft Implantation
-
Animal Model: Use 6-8 week old female immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice. Allow the mice to acclimatize for at least one week before the procedure.
-
Anesthesia: Anesthetize the mouse using an appropriate method, such as isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.
-
Injection Site Preparation: Shave the fur on the right flank of the mouse and disinfect the area with 70% ethanol.
-
Cell Implantation: Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the prepared flank.
-
Post-Procedure Monitoring: Monitor the mice daily for any signs of distress and to check for tumor formation.
Protocol 3: NNK Administration
Note: The optimal in vivo dosage of NNK for promoting xenograft growth may need to be empirically determined. The following is a suggested starting point based on concentrations used in in vitro studies and dosages from in vivo carcinogenesis models.
-
NNK Preparation: Prepare a stock solution of NNK in sterile saline.
-
Administration Schedule: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into a control group and an NNK-treated group.
-
Dosage and Route: Administer NNK via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight, three times a week. The control group should receive an equivalent volume of sterile saline.
Protocol 4: Tumor Growth Monitoring and Endpoint
-
Tumor Measurement: Measure the tumor dimensions (length and width) twice weekly using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of overall health.
-
Endpoint Criteria: Euthanize the mice when the tumor volume reaches the predetermined endpoint (e.g., 1500-2000 mm³), or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).
-
Tissue Collection: At the endpoint, euthanize the mice and carefully excise the tumors. Weigh the tumors and divide them for various downstream analyses (e.g., snap-freeze in liquid nitrogen for protein/RNA analysis, fix in formalin for histology).
Visualizations: Signaling Pathways and Experimental Workflow
NNK-Induced Signaling Pathways
Caption: NNK-activated signaling pathways in lung cancer cells.
Experimental Workflow for NNK Xenograft Model
Caption: Experimental workflow for the NNK xenograft model.
References
Troubleshooting & Optimization
Technical Support Center: NNK Animal Model Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is NNK and why is it used in animal models?
A1: NNK is a potent, tobacco-specific nitrosamine (B1359907) carcinogen.[1] It is used in animal models to induce tumors, primarily in the lungs, to study the mechanisms of tobacco-related carcinogenesis and to test the efficacy of potential chemopreventive and therapeutic agents.[2][3][4]
Q2: Which animal species are most commonly used for NNK-induced tumor studies?
A2: Several species are used, with the most common being A/J mice, which are highly susceptible to lung tumors.[5] Other species include F344 and Wistar rats, Syrian golden hamsters, and ferrets.
Q3: What types of tumors does NNK induce?
A3: NNK primarily induces lung tumors, including adenomas and adenocarcinomas. Depending on the animal model and administration route, it can also cause tumors in the nasal cavity, trachea, and liver.
Q4: How should NNK be stored?
A4: NNK powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvents like DMSO can be stored at -80°C for up to a year. It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.
Q5: What are the common routes of NNK administration in animal models?
A5: Common administration routes include intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and intragastric (i.g.) gavage. The choice of route can influence tumor incidence and location.
Troubleshooting Guides
Issue 1: Low or Inconsistent Tumor Incidence
Q: I am observing a lower-than-expected tumor incidence or high variability between animals in my NNK-induced lung cancer model. What are the potential causes and solutions?
A: Low or inconsistent tumor incidence is a common challenge in NNK animal model experiments. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Animal Strain and Substrain:
-
Cause: Different mouse and rat strains exhibit varying susceptibility to NNK-induced carcinogenesis. For instance, A/J mice are highly susceptible, while C3H mice are more resistant.
-
Solution: Ensure you are using a well-documented, susceptible strain like A/J mice for lung tumor studies. Verify the genetic background of your animals, as substrain differences can impact tumor development.
-
-
NNK Preparation and Administration:
-
Cause: Improper preparation, storage, or administration of the NNK solution can lead to reduced carcinogen potency. NNK can degrade if not stored correctly. Inaccurate dosing due to improper injection or gavage techniques can also lead to variability.
-
Solution: Prepare fresh NNK solutions and handle them according to safety protocols. For detailed procedures, refer to the Experimental Protocols section. Ensure all personnel are proficient in the chosen administration technique to guarantee consistent dosing.
-
-
Animal Health and Husbandry:
-
Cause: Underlying health issues or stress can affect an animal's response to carcinogens.
-
Solution: Monitor animal health closely throughout the experiment. Maintain a consistent and stress-free environment.
-
-
Experimental Duration:
-
Cause: The latency period for tumor development can be long and variable.
-
Solution: Consult the literature for typical timelines for your specific animal model and NNK dosage. Ensure your experimental endpoint allows sufficient time for tumors to develop. For example, in A/J mice given a single 100 mg/kg i.p. injection of NNK, adenomas become more frequent between 34 and 42 weeks.
-
Issue 2: Animal Toxicity and Mortality
Q: I am experiencing unexpected toxicity or mortality in my animals after NNK administration. How can I mitigate this?
A: NNK can cause dose-dependent toxicity. High doses may lead to adverse effects and mortality unrelated to tumor development.
Possible Causes and Solutions:
-
Inappropriate NNK Dosage:
-
Cause: The administered dose of NNK may be too high for the chosen animal strain or age.
-
Solution: Review the literature for established, non-lethal dosage ranges for your specific model. Consider performing a dose-response study to determine the optimal dose that induces tumors with minimal toxicity.
-
-
Vehicle-Related Toxicity:
-
Cause: The vehicle used to dissolve NNK (e.g., DMSO, trioctanoin) can have its own toxic effects, especially at high volumes.
-
Solution: Use the minimum volume of a sterile, injectable-grade vehicle necessary to dissolve the NNK. Always include a vehicle-only control group to assess any vehicle-related toxicity.
-
-
Administration Technique:
-
Cause: Improper injection or gavage technique can cause injury, infection, or unintended administration to other tissues, leading to toxicity.
-
Solution: Ensure proper training and proficiency in the chosen administration route. For instance, with intraperitoneal injections, be careful to avoid puncturing internal organs.
-
Issue 3: Artifacts in Histopathological Analysis
Q: My histological slides of lung tissue show artifacts that are making it difficult to accurately assess tumor burden. How can I improve the quality of my tissue samples?
A: Proper tissue collection and processing are critical for accurate histopathological evaluation.
Possible Causes and Solutions:
-
Incomplete Lung Inflation:
-
Cause: If the lungs are not properly inflated with fixative, the alveoli can collapse (atelectasis), making it difficult to distinguish between normal tissue and hyperplastic or neoplastic lesions.
-
Solution: Perfuse the lungs with 10% neutral buffered formalin through the trachea until they are fully inflated to approximate the volume of the chest cavity. This ensures proper fixation and preservation of the lung architecture.
-
-
Delayed Fixation:
-
Cause: Autolysis (tissue degradation) begins shortly after euthanasia. Delays in placing the tissue in fixative can lead to poor morphology.
-
Solution: Place tissues in fixative immediately after collection. For large groups of animals, it is recommended to euthanize and collect tissues from one animal at a time.
-
-
Improper Trimming and Embedding:
-
Cause: Incorrect orientation of the tissue during trimming and embedding can result in sections that are not representative of the entire lung.
-
Solution: For a comprehensive evaluation, it is recommended to embed the entire lung lobes with a consistent anatomical orientation.
-
Quantitative Data Summary
Table 1: Examples of NNK Dosages and Tumor Outcomes in Rodent Models
| Animal Model | Administration Route | NNK Dose and Schedule | Time to Tumor Observation | Tumor Incidence/Multiplicity | Reference |
| A/J Mice (6 weeks old) | Intraperitoneal (i.p.) | Single dose of 100 mg/kg | 34-42 weeks | >50% of lesions were carcinomas by 54 weeks | |
| A/J Mice (7 weeks old) | i.p. or Intragastric (i.g.) | 3 µmol/week for 8 weeks | 26 weeks | 100% developed lung adenoma | |
| A/J Mice (pregnant) | Intraperitoneal (i.p.) | 100 mg/kg on days 14, 16, 18 of gestation | 24 weeks (in progeny) | 18.2% in progeny; 92.9% in mothers | |
| Swiss Mice (infant) | Intraperitoneal (i.p.) | 50 mg/kg at 1, 4, 7, 10, and 14 days after birth | 13-15 months | 57% in males, 37% in females | |
| Syrian Golden Hamsters | Subcutaneous (s.c.) | Single dose of 1, 3.3, or 10 mg | 72 weeks | 15%, 35%, and 42.1% respectively | |
| Ferrets (3-5 months old) | Intramuscular injection | 50 mg/kg | 24-32 weeks | 16.7% at 24 weeks, increasing to 66.7% at 32 weeks |
Experimental Protocols
Protocol 1: Preparation of NNK for Intraperitoneal Injection
-
Materials:
-
NNK powder
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
-
-
Procedure:
-
Under a chemical fume hood, weigh the desired amount of NNK powder.
-
Dissolve the NNK in sterile PBS to the desired final concentration (e.g., 10 mg/mL).
-
Vortex the solution until the NNK is completely dissolved.
-
Prepare fresh on the day of injection.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
Prepared NNK solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
Appropriate animal restraint device
-
-
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse, ensuring the head is tilted downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the cecum or bladder.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the NNK solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 3: Necropsy and Lung Tissue Collection for Histology
-
Materials:
-
Euthanasia solution/chamber
-
Surgical scissors and forceps
-
Suture thread
-
Syringe with 10% neutral buffered formalin (NBF)
-
Blunt needle or cannula
-
Labeled cassettes for tissue processing
-
-
Procedure:
-
Euthanize the animal using an approved method.
-
Position the animal in dorsal recumbency and open the thoracic cavity to expose the lungs and trachea.
-
Carefully dissect the trachea to expose it for cannulation.
-
Insert a blunt needle or cannula into the trachea and secure it with a suture.
-
Slowly infuse 10% NBF into the lungs until they are fully inflated. Avoid over-inflation.
-
Tie off the trachea with the suture to prevent leakage of the fixative.
-
Dissect the lungs and place them in a labeled container with at least a 10:1 volume of 10% NBF for 24-48 hours.
-
After fixation, transfer the lungs to 70% ethanol (B145695) for storage before processing and embedding.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways activated by NNK in lung carcinogenesis.
Caption: General experimental workflow for an NNK-induced animal model study.
References
Technical Support Center: Optimizing NNK Dosage for Consistent Tumor Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to induce tumors in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the most common animal model for studying NNK-induced lung tumorigenesis?
A1: The A/J mouse strain is highly susceptible to chemically induced lung carcinogenesis and is the most frequently used model for studying NNK-induced lung tumors.[1] Other models, such as F344 rats, Syrian golden hamsters, and various transgenic mouse lines, have also been successfully used.[2][3][4]
Q2: What are the typical routes of administration for NNK?
A2: The most common routes for NNK administration are intraperitoneal (i.p.) injection and subcutaneous (s.c.) injection.[2] Intragastric gavage (i.g.) has also been used and may be preferable in some experimental designs to avoid local tumor formation at the injection site.
Q3: What is a general timeline for tumor development after NNK administration in A/J mice?
A3: In A/J mice, a single intraperitoneal dose of NNK can lead to the development of hyperplasia within 14 weeks, followed by an increased frequency of adenomas between 34 and 42 weeks. By 54 weeks, a significant portion of the pulmonary lesions may progress to carcinomas. However, tumor latency can be influenced by the NNK dose and administration schedule.
Q4: What are the key signaling pathways activated by NNK in the process of tumorigenesis?
A4: NNK is known to activate several signaling pathways that promote cell proliferation, survival, and angiogenesis. These include the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) pathway, which can subsequently activate the ERK, PI3K/AKT, and PKC signaling cascades.
Troubleshooting Guide
Issue 1: Inconsistent or low tumor incidence.
-
Possible Cause: Inappropriate NNK dosage.
-
Solution: Ensure the dose of NNK is within the effective range for the chosen animal model. Dose-response relationships have been established for various models. Refer to the data tables below for guidance. A single dose of 100 mg/kg i.p. in A/J mice has been shown to induce lung adenomas in all treated animals.
-
-
Possible Cause: Animal strain variability.
-
Solution: Different inbred mouse strains exhibit varying susceptibility to NNK-induced carcinogenesis. A/J mice are highly susceptible, while strains like C3H and C57BL/6 are relatively resistant. Confirm that the chosen strain is appropriate for your study's objectives.
-
-
Possible Cause: Improper NNK preparation or storage.
-
Solution: NNK should be dissolved in a suitable vehicle, such as sterile saline or trioctanoin. Ensure proper storage of the NNK solution to maintain its stability and carcinogenic potential. Follow the supplier's recommendations for storage conditions.
-
-
Possible Cause: Route of administration.
-
Solution: The route of administration can impact tumor induction. While i.p. and s.c. injections are common, i.g. administration may be a more suitable option for certain protocols to avoid complications at the injection site.
-
Issue 2: High mortality rate in the experimental group.
-
Possible Cause: NNK dose is too high.
-
Solution: High doses of NNK can lead to toxicity and increased mortality. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
-
Possible Cause: Complications from the administration procedure.
-
Solution: Ensure that administration procedures, such as i.p. injections or i.g. gavage, are performed correctly to minimize stress and potential injury to the animals.
-
Issue 3: Variability in tumor multiplicity between animals.
-
Possible Cause: Inconsistent NNK administration.
-
Solution: Ensure accurate and consistent dosing for each animal. Calibrate equipment and use precise techniques for injection or gavage.
-
-
Possible Cause: Genetic drift within the animal colony.
-
Solution: Obtain animals from a reputable supplier and minimize the number of generations bred in-house to reduce genetic variability.
-
-
Possible Cause: Differences in animal age or weight.
-
Solution: Use animals of a consistent age and weight range at the start of the experiment to minimize biological variability.
-
Quantitative Data Summary
Table 1: NNK Dosage and Tumor Induction in A/J Mice
| NNK Dose | Administration Route | Dosing Schedule | Time to Endpoint | Tumor Incidence | Tumor Multiplicity (tumors/mouse) | Reference |
| 100 mg/kg | i.p. | Single dose | 14-54 weeks | 100% | >20 (at 24 weeks in mothers) | |
| 3 µmol/week | i.p. or i.g. | 8 consecutive weeks | 26 weeks | 100% | Not specified | |
| 10 µmol | i.p. | Single dose | 4 months | Not specified | 11.9 ± 1.0 | |
| 5 µmol | i.p. | Single dose | 4 months | Not specified | 3.6 ± 0.4 | |
| 2.5 µmol | i.p. | Single dose | 4 months | Not specified | 0.9 ± 0.4 | |
| 2.0 mg | i.p. | Single dose | 26 weeks | Significantly higher than control | Significantly higher than control | |
| 1.0 mg | i.p. | Single dose | 26 weeks | Significantly higher than control | Significantly higher than control | |
| 0.5 mg | i.p. | Single dose | 26 weeks | Significantly higher than control (females) | Significantly higher than control (females) | |
| 100 mg/kg | s.c. | Once a week for 4 weeks | 8 months | Tumors present | Not specified |
Table 2: NNK Dosage and Tumor Induction in Other Rodent Models
| Animal Model | NNK Dose | Administration Route | Dosing Schedule | Time to Endpoint | Tumor Type and Incidence | Reference | | --- | --- | --- | --- | --- | --- | | F344 Rats | 9, 3, or 1 mmol/kg (total) | s.c. | 60 subdoses | Not specified | Nasal cavity tumors (significant at all doses), Lung tumors (significant at all doses), Liver tumors (significant at highest dose) | | | Syrian Golden Hamsters | 1, 3.3, or 10 mg | s.c. | Single dose | 72 weeks | Respiratory tract tumors (15%, 35%, and 42.1% respectively) | |
Experimental Protocols
Protocol 1: Single High-Dose NNK Induction of Lung Tumors in A/J Mice
-
Objective: To induce lung tumors with high incidence and multiplicity.
-
Animal Model: Female A/J mice, 6-8 weeks old.
-
NNK Preparation: Dissolve NNK in sterile 0.9% saline to a final concentration for the desired dosage (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
Administration: Administer a single intraperitoneal (i.p.) injection of NNK at a dose of 100 mg/kg body weight.
-
Monitoring: Monitor the health of the animals daily. Body weights should be recorded weekly.
-
Endpoint: Euthanize mice at a predetermined time point (e.g., 16-24 weeks post-injection) or when they show signs of distress.
-
Tumor Analysis: At necropsy, carefully dissect the lungs and count the number of surface tumors. Fix the lungs in formalin for subsequent histopathological analysis to confirm tumor type and grade.
Protocol 2: Chronic Low-Dose NNK Induction of Lung Tumors in A/J Mice
-
Objective: To model chronic exposure to NNK.
-
Animal Model: Female A/J mice, 7 weeks old.
-
NNK Preparation: Prepare a solution of NNK in an appropriate vehicle (e.g., saline or corn oil) for the desired weekly dose.
-
Administration: Administer NNK via intragastric gavage (i.g.) or intraperitoneal (i.p.) injection once a week for 8 consecutive weeks. A total dose of 24 µmol has been shown to be effective.
-
Monitoring: Monitor animals as described in Protocol 1.
-
Endpoint: Euthanize mice 9 to 19 weeks after the final NNK dose.
-
Tumor Analysis: Perform tumor analysis as described in Protocol 1.
Visualizations
Caption: NNK metabolic activation and DNA adduct formation leading to tumor initiation.
Caption: Key signaling pathways activated by NNK in tumorigenesis.
Caption: General experimental workflow for NNK-induced tumor studies.
References
- 1. Early Manifestations of NNK-Induced Lung Cancer: Role of Lung Immunity in Tumor Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: NNK Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolites using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is NNK often not detected in urine samples, while its metabolite NNAL is?
A1: NNK is extensively metabolized in vivo.[1] Therefore, its concentration in urine is typically below the limit of detection of most analytical methods. The primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), and its glucuronidated forms (NNAL-Gluc) are more abundant and stable, making them reliable biomarkers for NNK exposure.[2][3]
Q2: What is the most common analytical technique for quantifying NNK and its metabolites?
A2: The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] This technique offers high sensitivity and selectivity, often employing Multiple Reaction Monitoring (MRM) for accurate quantification. Isotope-dilution with deuterated internal standards is a common practice to improve accuracy and precision.
Q3: What are "matrix effects" and how can they impact my NNK analysis?
A3: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., urine, plasma). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. For NNK analysis, matrix effects can be a significant source of variability and error.
Q4: How can I minimize matrix effects in my experiments?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Use of Internal Standards: Stable isotope-labeled internal standards (e.g., NNK-d4, NNAL-d3) that co-elute with the analyte can compensate for signal variations.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte from interfering matrix components.
Q5: What are typical recovery rates I should expect for NNK and its metabolites during sample preparation?
A5: Recovery can vary depending on the sample matrix and extraction method. However, well-optimized methods can achieve high recovery. For example, some methods for NNK and NNAL in urine have reported mean recoveries of 99-100%. A study on nicotine (B1678760), NNN, and NNK from serum reported recoveries ranging from 92.3-115.0%. In contrast, a method for various nicotine and NNK metabolites in urine showed recoveries for most analytes in the range of 64.9-130.4%, with some metabolites having lower recoveries.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of NNK.
Problem 1: Poor or No Signal for the Analyte
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Sample Concentration | Ensure the sample concentration is within the instrument's detection range. If necessary, concentrate the sample. |
| Inefficient Ionization | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Experiment with different ionization techniques if available (e.g., ESI, APCI). |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance. |
| Leaks in the System | Check for leaks in the LC and MS systems, as they can lead to a loss of sensitivity. |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of NNK and its metabolites. |
Problem 2: High Signal Variability and Poor Reproducibility
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure that the sample preparation protocol is followed consistently for all samples. Automated sample preparation can help reduce variability. |
| Matrix Effects | Implement strategies to mitigate matrix effects, such as using stable isotope-labeled internal standards and optimizing sample cleanup. |
| Instrument Instability | Monitor instrument performance with system suitability tests. If instability is observed, perform necessary maintenance, such as cleaning the ion source. |
| Inconsistent Injection Volume | Verify the autosampler's performance to ensure precise and accurate injection volumes. |
Problem 3: Unexpected Peaks or High Background Noise
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contamination | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to avoid contamination from previous analyses or the environment. |
| Carryover from Previous Injections | Implement a robust wash cycle for the autosampler and injection port between samples. |
| Suboptimal Chromatographic Conditions | Optimize the LC gradient and column to achieve better separation and a stable baseline. |
| In-source Fragmentation | In-source fragmentation can generate unexpected ions. Optimize source conditions to minimize this effect if it is not desired for your analysis. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for NNK and its metabolite analysis.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| NNK | Urine | 0.13 pg on column | - | |
| NNAL | Urine | 0.19 pg on column | - | |
| NNN | Toenails | 0.02 pg/mg | - | |
| NNK | - | - | 13.5 ng/mL | |
| NNK & 7 Metabolites | Mouse Blood | - | 0.042 to 0.263 ng/mL |
Table 2: Method Performance Metrics
| Analyte(s) | Matrix | Recovery | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| NNK & NNAL | Urine | 99-100% | <10% | <10% | |
| Nicotine, NNN, NNK | Serum | 92.3-115.0% | - | - | |
| Nicotine, NNK & Metabolites | Urine | 64.9-130.4% | 0.1-27.9% | 0.1-27.9% | |
| NNK & 7 Metabolites | Mouse Blood | 89.2-116.5% | 1.54-8.06% | - |
Experimental Protocols & Visualizations
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in LC-MS analysis of NNK.
Caption: A flowchart for systematic troubleshooting of NNK analysis by LC-MS.
NNK Metabolic Pathway
This diagram shows the primary metabolic pathways of NNK, highlighting the formation of key biomarkers.
Caption: Metabolic activation and detoxification pathways of the carcinogen NNK.
Sample Preparation Workflow for Urine Analysis
This diagram outlines a typical solid-phase extraction (SPE) workflow for preparing urine samples for NNK/NNAL analysis.
Caption: A step-by-step workflow for solid-phase extraction of NNK metabolites from urine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vivo Stable Isotope Labeling and Mass Spectrometry-Based Metabolic Profiling of a Potent Tobacco-Specific Carcinogen in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in NNK-Induced Carcinogenesis Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced carcinogenesis studies.
Frequently Asked Questions (FAQs)
Q1: What is NNK and why is it used to induce carcinogenesis in animal models?
A1: NNK, or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, is a potent, tobacco-specific nitrosamine (B1359907) and a procarcinogen.[1][2][3] It is one of the most significant carcinogens in tobacco products associated with lung cancer.[2][4] NNK is widely used in animal models to study lung cancer because it effectively induces tumors in various species, including mice, rats, hamsters, and ferrets, that are histologically similar to those seen in smokers.
Q2: Which animal model is most appropriate for my NNK study?
A2: The choice of animal model depends on the specific research question.
-
A/J Mice: This inbred strain is highly susceptible to lung tumor induction by NNK and is the most commonly used model, particularly for studying tumor initiation and for screening potential chemopreventive agents.
-
F344 Rats: These rats are susceptible to NNK-induced lung, nasal, and liver tumors.
-
Syrian Golden Hamsters: Hamsters are also susceptible to NNK and develop respiratory tract tumors.
-
Ferrets: The pulmonary structure and airways of ferrets are similar to humans, making them a useful model. They develop both preneoplastic lesions and pulmonary tumors similar to those in humans when exposed to NNK.
Q3: What are the common routes of NNK administration, and how do they affect tumor development?
A3: NNK can be administered through several routes, and the chosen route can influence tumor incidence and location.
-
Intraperitoneal (i.p.) injection: A common and convenient method that reliably induces lung tumors, especially in A/J mice.
-
Subcutaneous (s.c.) injection: Also effective in inducing tumors.
-
Oral administration (in drinking water or feed): This route mimics human exposure more closely but can lead to variability in the actual dose consumed.
-
Intratracheal instillation: This method directly targets the lungs.
-
Inhalation: This is the most physiologically relevant route of administration for studying smoking-related lung cancer, but it is technically challenging and requires specialized equipment.
Troubleshooting Guide
Problem 1: Low or no tumor incidence in my animal model.
-
Possible Cause 1: Inappropriate animal strain.
-
Solution: Ensure you are using a susceptible strain. For mice, the A/J strain is highly susceptible, whereas strains like C57BL/6 are more resistant. If using a different model, verify its susceptibility to NNK in the literature.
-
-
Possible Cause 2: Insufficient NNK dose or duration of exposure.
-
Solution: Review the literature for established protocols for your specific animal model and research question. A single high dose or multiple lower doses over time may be required. For instance, a single 100 mg/kg i.p. injection of NNK in A/J mice is a commonly used protocol.
-
-
Possible Cause 3: Age of the animals.
-
Solution: The age at which NNK is administered can impact tumor development. Younger animals are often more susceptible. Many protocols initiate treatment in mice aged 6-8 weeks.
-
-
Possible Cause 4: Issues with NNK solution.
-
Solution: Ensure the NNK is properly dissolved and the solution is stable. Prepare fresh solutions as needed and store them according to the manufacturer's instructions.
-
Problem 2: High variability in tumor multiplicity between animals in the same group.
-
Possible Cause 1: Genetic drift in the animal colony.
-
Solution: Obtain animals from a reputable supplier and minimize in-house breeding over many generations to reduce genetic drift.
-
-
Possible Cause 2: Inconsistent NNK administration.
-
Solution: Ensure precise and consistent administration of NNK to each animal. For i.p. or s.c. injections, use proper technique to ensure the full dose is delivered. For oral administration, monitor food and water intake to estimate the dose consumed.
-
-
Possible Cause 3: Environmental factors.
-
Solution: Maintain a consistent and controlled environment for the animals, including diet, light-dark cycle, and temperature. Stress can influence carcinogenesis.
-
-
Possible Cause 4: Underlying infections.
-
Solution: Ensure animals are free from pathogens that could influence the inflammatory state and tumor development.
-
Data Presentation
Table 1: Summary of NNK-Induced Lung Carcinogenesis in Different Animal Models
| Animal Model | Age at Treatment | NNK Dose and Administration Route | Time to Tumor Development | Tumor Incidence | Reference |
| A/J Mice | 6 weeks | 100 mg/kg, single i.p. injection | 14-54 weeks | Hyperplasia at 14 weeks, adenomas at 34-42 weeks, carcinomas >50% of lesions at 54 weeks | |
| A/J Mice (pregnant) | Days 14, 16, 18 of gestation | 100 mg/kg each time, i.p. | 24 weeks (progeny) | Progeny: 12/66 (18.2%); Mothers: 13/14 (92.9%) | |
| Swiss Mice | 1, 4, 7, 10, 14 days after birth | 50 mg/kg, five times, i.p. | 13-15 months | Males: 57%; Females: 37% | |
| Golden Hamsters | 8-10 weeks | Single 1.0, 3.3, or 10.0 mg, s.c. | 72 weeks | 15%, 35%, and 42.1%, respectively | |
| Ferrets | 3-5 months | 50 mg/kg, single i.p. injection | 24-32 weeks | 24 weeks: 16.7%; 26 weeks: 40%; 32 weeks: 66.7% |
Experimental Protocols
Protocol 1: NNK-Induced Lung Tumorigenesis in A/J Mice
-
Animal Model: Male or female A/J mice, 6-8 weeks old.
-
NNK Preparation: Dissolve NNK in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
NNK Administration: Administer a single intraperitoneal (i.p.) injection of NNK at a dose of 100 mg/kg body weight.
-
Monitoring: Monitor the animals' health weekly.
-
Termination: Euthanize the mice at a predetermined time point (e.g., 16-24 weeks post-injection) for tumor analysis.
-
Tumor Analysis: Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin). Count the surface lung tumors under a dissecting microscope. Tumors can be further processed for histological analysis.
Protocol 2: In Vitro NNK Treatment of Lung Cancer Cells
-
Cell Lines: Human lung squamous cancer cells (e.g., NCI-H1703) or human hypopharyngeal squamous cancer cells (e.g., FaDu).
-
Cell Culture: Culture cells to 70-80% confluency in the appropriate medium (e.g., RPMI-1640 for NCI-H1703, EMEM for FaDu) with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
NNK Treatment: Prepare a stock solution of NNK in DMSO. On the day of the experiment, dilute the NNK stock in serum-free medium to the desired final concentrations (e.g., 1 µM and 2 µM).
-
Exposure: Replace the culture medium with the NNK-containing medium and incubate for the desired time (e.g., 24 hours).
-
Analysis: After incubation, cells can be harvested for various analyses, such as Western blotting, qPCR, or cell viability assays.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways activated by NNK in lung cells.
Experimental Workflow
Caption: General experimental workflow for an in vivo NNK carcinogenesis study.
Logical Relationships
Caption: Key factors contributing to variability in NNK carcinogenesis studies.
References
Technical Support Center: Measurement of Low-Level NNK Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of Nicotine-derived nitrosamino ketone (NNK) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring low levels of NNK metabolites?
A1: The primary challenges in measuring low-level NNK metabolites, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) and its glucuronides, stem from their very low concentrations in biological matrices, especially in non-smokers or individuals exposed to secondhand smoke.[1] This necessitates highly sensitive analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve the required limits of detection.[1][2] Other significant challenges include matrix effects from complex biological samples (e.g., urine, plasma), which can interfere with ionization and affect accuracy, and the need for meticulous sample preparation to concentrate the analytes and remove interfering substances.[3][4]
Q2: Why is LC-MS/MS the preferred method for NNK metabolite analysis?
A2: LC-MS/MS is the preferred method due to its high sensitivity, specificity, and ability to quantify analytes at very low concentrations (sub-picogram per milliliter levels). The liquid chromatography (LC) component separates the metabolites of interest from other compounds in the sample, while the tandem mass spectrometry (MS/MS) component provides highly specific detection and quantification based on the mass-to-charge ratio of the precursor ion and its characteristic product ions. This combination allows for the accurate measurement of NNK metabolites even in complex biological matrices.
Q3: What are the key NNK metabolites to measure as biomarkers of exposure?
A3: The key biomarkers for NNK exposure are 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its glucuronidated conjugates (NNAL-O-Gluc and NNAL-N-Gluc). NNK itself is rapidly metabolized and often undetectable in biological samples. NNAL has a much longer half-life in the body, making it a more reliable long-term biomarker of NNK exposure. "Total NNAL" refers to the sum of free NNAL and its glucuronide metabolites, which are released by enzymatic hydrolysis with β-glucuronidase during sample preparation.
Q4: What is the significance of measuring both free and total NNAL?
A4: Measuring both free and total NNAL (the sum of free NNAL and its glucuronidated forms) can provide insights into an individual's metabolic profile and detoxification capacity. The ratio of NNAL-Glucuronides to free NNAL can be used as a biomarker of NNK detoxification. Glucuronidation is a major detoxification pathway for NNAL, and variations in this pathway may be associated with differences in cancer risk.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-level NNK metabolites by LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix. 2. Ion Suppression/Enhancement: Co-eluting matrix components are interfering with the ionization of the analyte. 3. Degradation of Analyte: NNK metabolites may be unstable under certain storage or experimental conditions. 4. Instrument Sensitivity Issues: The mass spectrometer is not sensitive enough to detect the low concentrations of the analytes. | 1. Optimize Sample Preparation: Evaluate different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) and solvents to improve recovery. Ensure the pH of the sample is optimal for extraction. 2. Improve Chromatographic Separation: Modify the LC gradient, change the column, or adjust the flow rate to separate the analyte from interfering matrix components. 3. Ensure Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles. Process samples on ice and use appropriate preservatives if necessary. 4. Enhance MS Detection: Optimize ion source parameters (e.g., temperature, gas flows). Consider derivatization of NNAL to improve ionization efficiency. |
| Poor Peak Shape (Tailing, Fronting, or Split Peaks) | 1. Column Overload: Injecting too much sample onto the column. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte. 4. Extra-column Volume: Excessive tubing length or dead volume in the LC system. | 1. Reduce Injection Volume or Dilute Sample: This is particularly important for complex matrices. 2. Implement a Column Wash Step: Use a strong solvent to wash the column between injections. Regularly replace the guard column. 3. Adjust Mobile Phase: Optimize the pH to ensure the analyte is in a single ionic form. Test different organic modifiers. 4. Minimize Tubing Length: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample. 3. Dirty Ion Source: Contamination of the mass spectrometer's ion source. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize Wash Method: Implement a robust needle and injection port wash routine with a strong, appropriate solvent. 3. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Instrument Instability: Fluctuations in LC pressure, temperature, or MS parameters. 3. Inaccurate Pipetting: Errors in adding internal standards or reagents. | 1. Standardize the Protocol: Use a validated standard operating procedure (SOP) for all sample preparation steps. Utilize an internal standard to correct for variability. 2. Equilibrate the System: Allow the LC-MS system to equilibrate fully before starting the analytical run. Monitor system suitability throughout the run. 3. Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated and use correct pipetting techniques. |
Quantitative Data Summary
The following tables summarize typical concentration ranges of total NNAL found in the urine of smokers and non-smokers. These values can vary significantly based on factors such as the number of cigarettes smoked per day, individual metabolism, and the level of secondhand smoke exposure.
Table 1: Urinary Total NNAL Concentrations in Smokers
| Population | Mean Total NNAL (pmol/mL) | Reference |
| Smokers (General) | 1.65 ± 2.13 | |
| Smokers (Pooled Sample) | ~0.675 (675 pg/mL) | |
| Smokers (Group of 7) | Range: ~0.348 - 0.822 (348 - 822 pg/mL) |
Table 2: Urinary Total NNAL Concentrations in Non-Smokers and those Exposed to Secondhand Smoke (SHS)
| Population | Total NNAL Range (pg/mL) | Reference |
| Non-smokers | Undetectable to ~100 | |
| Non-smokers (Mean) | 2 - 20 | |
| Non-tobacco users (NHANES 2011-2012) | Detected in 62.2% of participants |
Experimental Protocols
Detailed Methodology for Quantification of Total NNAL in Urine by LC-MS/MS
This protocol is a synthesized example based on common practices reported in the literature.
1. Sample Preparation (Hydrolysis and Extraction)
-
Aliquot Urine: Transfer a 1-5 mL aliquot of urine into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., NNAL-d3) to each sample, calibrator, and quality control sample.
-
Buffer Addition: Add a phosphate (B84403) buffer (e.g., 0.5 mL of 2 M, pH 7) to each tube.
-
Enzymatic Hydrolysis: To measure total NNAL, add β-glucuronidase (e.g., 50 μL of 50 mg/mL solution) to each sample. This step cleaves the glucuronide moiety from NNAL-Glucuronides. For free NNAL measurement, this step is omitted.
-
Incubation: Incubate the samples at 37°C for 20-24 hours to ensure complete hydrolysis.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., a molecularly imprinted polymer or mixed-mode cation exchange). Load the hydrolyzed sample onto the cartridge. Wash the cartridge with a weak solvent to remove interferences. Elute the analyte with an appropriate elution solvent.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate) to the sample. Vortex to mix thoroughly and then centrifuge to separate the layers. Collect the organic layer containing the analyte. Repeat the extraction for better recovery.
-
-
Drying and Reconstitution: Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column suitable for separating polar compounds.
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.
-
Injection Volume: Inject a small volume (e.g., 5-20 µL) of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor ion to product ion transitions for both the native NNAL and the isotope-labeled internal standard. For example, for NNAL, the transition m/z 210 -> 180 is often monitored.
-
3. Quantification
-
Generate a calibration curve by analyzing a series of calibrators with known concentrations of NNAL.
-
Calculate the concentration of NNAL in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
NNK Metabolic Pathway
The following diagram illustrates the major metabolic pathways of NNK, including its conversion to NNAL and subsequent detoxification through glucuronidation.
Caption: Major metabolic pathways of NNK.
Experimental Workflow for NNAL Quantification
This diagram outlines the key steps in a typical experimental workflow for the quantification of total NNAL in urine.
Caption: Experimental workflow for urinary NNAL analysis.
Troubleshooting Logic Flowchart
This flowchart provides a logical approach to troubleshooting common issues in LC-MS/MS analysis of NNK metabolites.
Caption: Troubleshooting logic for LC-MS/MS analysis.
References
- 1. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic/tandem mass spectrometric method for the determination of the tobacco-specific nitrosamine metabolite NNAL in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
Technical Support Center: Minimizing NNK Contamination in the Laboratory
Welcome to the technical support center for minimizing Nicotine-derived nitrosamino ketone (NNK) contamination. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling, decontaminating, and detecting this potent carcinogen in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is NNK and why is it a concern in the laboratory?
A1: NNK, or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, is a tobacco-specific nitrosamine (B1359907) and a potent procarcinogen.[1] It is formed from the nitrosation of nicotine.[1] In a laboratory setting, NNK is a significant health and safety concern due to its classification as a human carcinogen. Exposure can occur through inhalation, skin absorption, ingestion, and skin or eye contact.[2] Therefore, minimizing contamination is crucial to protect laboratory personnel.
Q2: What are the primary sources of NNK contamination in a lab?
A2: The primary sources of NNK contamination in a laboratory setting include:
-
Direct Handling: Spills, drips, or aerosols generated during the handling of pure NNK compound or solutions.
-
Cross-Contamination: Transfer of NNK from contaminated surfaces, gloves, or equipment to clean areas. This can occur if proper decontamination procedures are not followed.
-
Improper Waste Disposal: Incorrect disposal of NNK-contaminated materials can lead to the spread of the compound within the laboratory environment.
-
Inadequate Cleaning: Failure to thoroughly clean and decontaminate work areas and equipment after use.
Q3: What are the immediate steps to take in case of an NNK spill?
A3: In the event of an NNK spill, follow these immediate steps:
-
Alert personnel in the area and restrict access.
-
Don appropriate Personal Protective Equipment (PPE) , including double gloves (butyl rubber or SilverShield), a lab coat, and chemical splash goggles. For larger spills, a respirator may be necessary.[3]
-
Contain the spill. For liquid spills, absorb the material with absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate the area using an approved method (see Troubleshooting Guide).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after cleanup.
Q4: How should I store NNK and its solutions to ensure stability and prevent contamination?
A4: Proper storage is critical for both safety and experimental integrity.
-
Solid NNK: Store in a tightly sealed, labeled container in a designated, locked, and ventilated cabinet for carcinogens at -20°C for long-term stability (up to 3 years).[4]
-
NNK in Solvents:
-
In DMSO or Ethanol: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.
-
Protect solutions from light, as nitrosamines can be light-sensitive. Use amber vials or wrap containers in foil.
-
Q5: What are the regulatory guidelines for handling NNK in the lab?
A5: While there is no specific OSHA Permissible Exposure Limit (PEL) for NNK, N-nitrosamines are recognized as a class of potent carcinogens. OSHA regulates N-Nitrosodimethylamine under 29 CFR 1910.1016, and similar precautions should be taken for NNK. The core principle is to reduce potential exposure to the lowest feasible level. This includes working in designated areas, using engineering controls like fume hoods, wearing appropriate PPE, and establishing clear decontamination and waste disposal protocols. NIOSH also recommends minimizing exposure due to carcinogenicity concerns.
Troubleshooting Guides
Issue: Suspected NNK Contamination on a Work Surface
This guide provides a systematic approach to identifying and eliminating suspected NNK contamination.
Workflow for Identifying and Eliminating NNK Contamination
Issue: Ineffective Decontamination of NNK
If routine cleaning is suspected to be insufficient for NNK, a more robust chemical degradation or photolytic decontamination protocol is required.
Decontamination Efficacy
| Decontamination Method | Principle | Key Considerations |
| Chemical Degradation | Hydrolysis of the N-nitroso group. | Highly effective but uses corrosive and hazardous reagents. Requires strict safety protocols. |
| UV Photolysis | Photodegradation of the NNK molecule. | Non-chemical method, but efficacy depends on UV intensity, duration, and distance from the source. May not be suitable for complex surfaces with shadows. |
| Standard Cleaning | Physical removal with soap and water. | May not fully degrade the carcinogenic compound, leading to potential for redeposition. |
Experimental Protocols
Protocol 1: Chemical Decontamination of NNK-Contaminated Surfaces
This protocol is for the chemical degradation of NNK on non-sensitive surfaces and glassware. Warning: This procedure involves hazardous chemicals and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate PPE.
Materials:
-
Hydrobromic acid (HBr), 48%
-
Glacial acetic acid
-
Appropriate hazardous waste container
-
PPE: Chemical splash goggles, face shield, lab coat, and heavy-duty acid-resistant gloves (e.g., butyl rubber).
Procedure:
-
Prepare the Decontamination Solution: Inside a chemical fume hood, carefully prepare a 1:1 (v/v) solution of 48% hydrobromic acid and glacial acetic acid. For example, slowly add 50 mL of HBr to 50 mL of glacial acetic acid. This solution is highly corrosive.
-
Application:
-
For Surfaces: Apply the solution to the contaminated surface and allow a contact time of at least 15 minutes.
-
For Glassware: Immerse the glassware in the solution for at least 15 minutes.
-
-
Neutralization and Rinsing:
-
Surfaces: After the contact time, neutralize the area with a weak base (e.g., sodium bicarbonate solution) and then thoroughly rinse with deionized water.
-
Glassware: Carefully remove the glassware from the acid bath, rinse thoroughly with deionized water, and then wash with a standard laboratory detergent.
-
-
Waste Disposal: The HBr/acetic acid solution and all rinsates must be collected and disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.
Protocol 2: UV Photolysis for NNK Decontamination
This protocol is suitable for decontaminating surfaces where the use of harsh chemicals is not desirable.
Materials:
-
Calibrated UV-C lamp (peak emission at 254 nm)
-
UV radiometer
Procedure:
-
Preparation: Ensure the surface to be decontaminated is clean of any dust or debris that may shield the NNK from UV exposure.
-
UV Exposure:
-
Position the UV-C lamp at a fixed distance from the surface. The intensity of the UV radiation decreases with distance.
-
Expose the surface to a UV-C dose of at least 400 mJ/cm². The required exposure time can be calculated as: Time (seconds) = Dose (mJ/cm²) / Intensity (mW/cm²)
-
Note: The efficacy of UV degradation can be time- and dose-dependent. Higher doses may be required for complete degradation.
-
-
Safety Precautions:
-
Never expose skin or eyes to direct UV-C radiation.
-
Ensure the UV lamp is used in an enclosed and interlocked space, or that all personnel have vacated the area and appropriate warning signs are in place.
-
Protocol 3: Surface Wipe Sampling and Analysis for NNK Contamination
This protocol details the collection of surface wipe samples and subsequent analysis by LC-MS/MS to quantify NNK contamination.
Materials:
-
Wipe material: Whatman filter paper or equivalent low-lint wipe.
-
Wetting solvent: 20% acetonitrile (B52724) in 0.1% formic acid in water.
-
Sterile, powder-free gloves.
-
10 cm x 10 cm template.
-
Sterile 15 mL conical tubes.
-
LC-MS/MS system.
Procedure:
-
Sample Collection:
-
Don a new pair of sterile gloves.
-
Place the 10 cm x 10 cm template on the surface to be sampled.
-
Moisten a wipe with a small amount of the wetting solvent.
-
Wipe the designated area firmly in an "S" pattern.
-
Fold the wipe with the exposed side inward and wipe the area again in a perpendicular "S" pattern.
-
Place the wipe in a labeled 15 mL conical tube.
-
-
Sample Extraction:
-
Add a known volume of extraction solvent (e.g., 5 mL of 50:50 water/methanol) to the tube containing the wipe.
-
Vortex the tube for 1 minute.
-
Sonicate for 15 minutes to desorb the NNK from the wipe.
-
Centrifuge the tube and transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with selected reaction monitoring (SRM) for NNK and an appropriate internal standard.
-
NNK-Induced Signaling Pathway
NNK exerts its carcinogenic effects by activating several intracellular signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.
NNK-Activated PI3K/AKT/mTOR Signaling Pathway
References
- 1. Enhanced N-nitrosamine formation in pool water by UV irradiation of chlorinated secondary amines in the presence of monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Nitrosodimethylamine [cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. OSHA Hazard Information Bulletins N-Nitrosamine in the Rubber Industry | Occupational Safety and Health Administration [osha.gov]
stability of NNK under different storage conditions
This technical support center provides guidance on the stability of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary factors that can affect the stability of NNK?
A1: The stability of NNK, like many N-nitroso compounds, is primarily influenced by temperature, light exposure, and pH.[1][2][3] High temperatures can accelerate degradation, and exposure to ultraviolet (UV) light can cause photolytic decomposition.[1][2] The pH of the solution can also play a role in the stability of nitrosamines.
Q2: What are the recommended storage conditions for NNK?
A2: For long-term storage, it is recommended to store NNK in a solid form or in a suitable organic solvent at low temperatures and protected from light. A supplier of an analytical standard of NNK in methanol (B129727) recommends storage at -20°C, with a stated stability of at least 4 years. For aqueous solutions, refrigeration at 4°C is advisable for short-term storage, and freezing at -20°C or -70°C is recommended for long-term storage, based on data from its metabolite, NNAL.
Q3: My NNK solution has been at room temperature for a few days. Is it still usable?
A3: While short-term exposure to room temperature may not lead to significant degradation, it is not ideal. A study on the stability of NNAL, a metabolite of NNK, showed that its glucuronide conjugate was not completely stable at room temperature (approximately 22°C), with a gradual loss observed over time. It is recommended to perform a quality control check, such as an HPLC analysis, to verify the purity of the NNK solution before use.
Q4: I need to work with NNK solutions under laboratory lighting. Is it sensitive to light?
A4: Yes, N-nitrosamines are known to be sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation. It is advisable to work with NNK solutions in a dimly lit area or use amber-colored vials to minimize light exposure. If experiments require illumination, consider using light sources that do not emit in the UV spectrum.
Q5: How does humidity affect the stability of solid NNK?
Q6: What are the potential degradation products of NNK?
A6: The degradation of N-nitrosamines can lead to the cleavage of the N-N bond. Under photolytic conditions, this can result in the formation of the corresponding secondary amine and nitric oxide. The specific degradation products of NNK under various conditions have not been extensively detailed in the available literature.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of NNK and its metabolite, NNAL. Data for NNAL is included to provide an indication of the potential stability of NNK in aqueous solutions.
Table 1: Stability of NNK in Methanol Solution
| Storage Temperature | Duration | Purity |
| -20°C | ≥ 4 years | ≥98% |
Data is based on information from a commercial supplier of NNK analytical standards.
Table 2: Stability of NNAL (NNK Metabolite) in Urine
| Storage Temperature | Duration | Stability |
| 55°C | 28 days | Degradation observed |
| 37°C | 28 days | Degradation observed |
| ca. 22°C (Room Temp) | 28 days | Gradual loss of NNAL-glucuronide |
| 4°C (Refrigerator) | ≥ 4 weeks | Stable |
| -20°C | ≥ 4 years | Stable |
| -70°C | ≥ 4 years | Stable |
This data for NNAL provides an estimate for the stability of NNK in aqueous solutions.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for NNK
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of NNK.
1. Objective: To develop and validate an HPLC method capable of separating NNK from its potential degradation products, thus allowing for the quantitative assessment of its stability under various stress conditions.
2. Materials and Equipment:
-
NNK reference standard
-
HPLC grade methanol and water
-
HPLC grade buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Hydrogen peroxide for oxidative degradation
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance for NNK using a UV spectrophotometer.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of methanol and water. Adjust the composition and gradient to achieve good peak shape and resolution. The use of buffers can be explored to improve peak symmetry.
-
Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like NNK.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve efficient separation in a reasonable runtime.
4. Forced Degradation Studies:
-
Prepare solutions of NNK in appropriate solvents.
-
Acid Hydrolysis: Treat the NNK solution with an acid (e.g., 0.1 M HCl) and heat.
-
Base Hydrolysis: Treat the NNK solution with a base (e.g., 0.1 M NaOH) and heat.
-
Oxidative Degradation: Treat the NNK solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the NNK solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the NNK solution to UV light.
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent NNK peak.
5. Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess NNK in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of NNK and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of NNK that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
6. Stability Study Execution:
-
Prepare batches of NNK in the desired formulation and packaging.
-
Store the batches under the selected storage conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Monitor for any decrease in the NNK peak area and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for NNK stability testing.
Caption: Plausible photodegradation pathway of NNK.
References
- 1. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Carcinogenic Potency of NNK and NNN
An Objective Guide for Researchers in Oncology and Drug Development
The tobacco-specific nitrosamines, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), are potent carcinogens and key etiological agents in tobacco-associated cancers. Understanding their comparative carcinogenic potency and mechanisms of action is crucial for risk assessment, cancer prevention strategies, and the development of novel therapeutics. This guide provides a comprehensive comparison of NNK and NNN, supported by experimental data from animal bioassays and mechanistic studies.
Executive Summary
Extensive research, primarily in rodent models, has established that both NNK and NNN are powerful carcinogens, though they exhibit different potencies and target organ specificities. Overall, NNK is considered a more potent systemic carcinogen than NNN, particularly for lung tumorigenesis.[1] NNN, while generally less potent, demonstrates significant carcinogenicity in the nasal cavity and esophagus.[2] Their carcinogenic activity is dependent on metabolic activation to reactive intermediates that form DNA adducts, leading to genetic mutations and initiating the carcinogenic process.
Quantitative Comparison of Carcinogenic Potency
The carcinogenic potency of NNK and NNN has been directly compared in several animal models. The following tables summarize key findings from these studies, presenting tumor incidence and multiplicity data.
Table 1: Comparative Carcinogenicity of NNK and NNN in F344 Rats
| Treatment (Total Dose) | Sex | Target Organ | Tumor Incidence (%) |
| NNK (3.4 mmol) | Male | Nasal Cavity | 83 |
| Liver | 83 | ||
| Lung | 67 | ||
| Female | Nasal Cavity | 83 | |
| Liver | 100 | ||
| Lung | 67 | ||
| NNN (3.4 mmol) | Male | Nasal Cavity | 92 |
| Liver | 8 (1 tumor) | ||
| Lung | 0 | ||
| Female | Nasal Cavity | 75 | |
| Liver | 0 | ||
| Lung | 0 |
Data from Hecht, S. S., et al. (1980).
Table 2: Dose-Response Carcinogenicity of NNK and NNN in F344 Rats (Tumor Incidence)
| Carcinogen | Total Dose (mmol/kg) | Nasal Cavity Tumors | Lung Tumors | Esophageal Tumors |
| NNK | 9 | Yes (significant) | Yes (significant) | No |
| 3 | Yes (significant) | Yes (significant) | No | |
| 1 | Yes (significant) | Yes (significant) | No | |
| NNN | 9 | Yes (significant) | No | Yes (significant) |
| 3 | Yes (significant) | No | Yes (significant in males) | |
| 1 | Yes (significant) | No | No |
Data from Hoffmann, D., et al. (1984).
Table 3: Carcinogenicity in Syrian Golden Hamsters
| Compound | Application | Findings |
| NNK | Cheek Pouch | Induced tumors in the lung, liver, stomach, and a few in the cheek pouch.[3][4] Incidence of cheek pouch tumors increased with the co-administration of a promoter like H2O2.[3] |
| NNN | Cheek Pouch | Did not induce cancerous changes when applied alone for 24 weeks. Histological changes like hyperplasia and inflammation were observed. |
Mechanisms of Carcinogenesis: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of both NNK and NNN is contingent upon their metabolic activation by cytochrome P450 enzymes into reactive electrophiles that can bind to DNA, forming adducts.
Metabolic Activation Pathways
The primary activation pathway for both NNK and NNN is α-hydroxylation.
-
NNK undergoes α-methylene and α-methyl hydroxylation. α-methylene hydroxylation produces a methyldiazonium ion, which is a methylating agent. α-methyl hydroxylation generates a pyridyloxobutylating agent.
-
NNN is activated through 2'- and 5'-hydroxylation of the pyrrolidine (B122466) ring, which also leads to the formation of a pyridyloxobutylating agent.
These metabolic pathways are depicted in the following diagram:
DNA Adducts
The formation of DNA adducts is a critical initiating event in carcinogenesis. The primary types of DNA adducts formed by NNK and NNN are:
-
Methyl DNA Adducts: Primarily formed from NNK, with O6-methylguanine (O6-mG) being the most mutagenic, leading to G to A transition mutations.
-
Pyridyloxobutyl (POB) DNA Adducts: Formed by both NNK and NNN, these are bulkier adducts that can cause various types of mutations.
The differential formation of these adducts in various tissues contributes to the distinct target organ specificity of NNK and NNN.
Experimental Protocols
Animal Carcinogenicity Bioassay (F344 Rats)
-
Animal Model: Male and female F344 rats, 12 per group.
-
Test Compounds: NNK and NNN, dissolved in trioctanoin.
-
Administration: Subcutaneous (s.c.) injection.
-
Dosage: A total dose of 3.4 mmol of each nitrosamine (B1359907) was administered over a period of 20 weeks.
-
Duration: The experiment was terminated after 12 months.
-
Endpoint: Histopathological examination of major organs (nasal cavity, liver, lung, esophagus, etc.) for tumor incidence and type.
Quantification of DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying DNA adducts.
-
DNA Isolation: DNA is extracted from tissues of interest using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to individual nucleosides or bases. For O6-methylguanine, acid hydrolysis is often used.
-
LC Separation: The hydrolyzed DNA is injected into a liquid chromatograph. A C18 reverse-phase column is typically used to separate the modified and unmodified nucleosides/bases. A gradient elution with a mobile phase, such as 0.1% formic acid in water and acetonitrile, is employed.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each adduct (e.g., for O6-methylguanine: m/z 166 → 149).
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification. The amount of adduct is typically expressed as the number of adducts per 10^n normal nucleotides.
Conclusion
The available experimental data clearly demonstrates that both NNK and NNN are potent carcinogens, with NNK exhibiting greater systemic carcinogenic activity, particularly in the lungs. NNN, on the other hand, is a potent inducer of tumors in the nasal cavity and esophagus. This difference in carcinogenic potency and organ specificity is attributed to their distinct metabolic activation pathways and the resulting profiles of DNA adducts. For researchers in drug development, understanding these differences is critical for designing targeted cancer therapies and for the development of chemopreventive agents that can inhibit the metabolic activation of these nitrosamines or enhance the repair of the DNA damage they cause. This guide provides a foundational understanding to aid in these research endeavors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tobacco-specific N-nitrosamine exposures and cancer risk in the Shanghai Cohort Study: remarkable coherence with rat tumor sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinogenicity studies on the two tobacco-specific N-nitrosamines, N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Carcinogenicity studies on the two tobacco-specific N-nitrosamines, N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of NNK and Benzo[a]pyrene in Lung Cancer Induction
For Researchers, Scientists, and Drug Development Professionals
The tobacco smoke constituents 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and benzo[a]pyrene (B130552) (B[a]P) are potent pulmonary carcinogens, each contributing significantly to the pathogenesis of lung cancer. Understanding their distinct and overlapping mechanisms of action is crucial for the development of targeted prevention and therapeutic strategies. This guide provides an objective comparison of their performance in lung cancer induction, supported by experimental data, detailed methodologies, and visual representations of the key molecular pathways involved.
At a Glance: Key Differences in Carcinogenic Mechanisms
| Feature | NNK (Nicotine-derived nitrosamino ketone) | Benzo[a]pyrene (B[a]P) |
| Primary Source | Tobacco-specific nitrosamine | Product of incomplete combustion of organic matter (e.g., tobacco, fossil fuels) |
| Metabolic Activation | Requires metabolic activation by cytochrome P450 (CYP) enzymes, leading to DNA methylating and pyridyloxobutylating agents.[1][2] | Metabolized by CYP enzymes to form benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), the ultimate carcinogen.[3][4] |
| DNA Adducts | Forms smaller, promutagenic adducts such as O6-methylguanine and pyridyloxobutyl (POB) DNA adducts.[5] | Forms bulky DNA adducts, primarily with deoxyguanosine. |
| Primary Receptor Interaction | Binds to nicotinic acetylcholine (B1216132) receptors (nAChRs) and β-adrenergic receptors (β-ARs), promoting cell proliferation and survival. | Activates the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of metabolic enzymes. |
| Key Signaling Pathways | Activates PI3K/AKT, NF-κB, MAPK/ERK, and Wnt signaling pathways. | Influences PI3K, p53, and MAPK signaling pathways. |
Quantitative Comparison of Lung Tumorigenicity
Experimental data from in vivo studies provide a direct comparison of the carcinogenic potency of NNK and B[a]P. A key study in A/J mice, a strain highly susceptible to lung tumor development, offers valuable insights.
Table 1: Lung Tumor Induction in A/J Mice by NNK and B[a]P
| Treatment Group | Total Dose (µmol) | Route of Administration | Tumor Incidence (%) | Lung Tumors per Mouse (Mean ± SD) |
| NNK | 6 | Intragastric (i.g.) | 100 | 1.8 ± 1.2 |
| 12 | i.g. | 100 | 3.9 ± 2.0 | |
| 24 | i.g. | 100 | 8.1 ± 3.4 | |
| B[a]P | 6 | i.g. | 100 | 3.3 ± 1.9 |
| 12 | i.g. | 100 | 7.9 ± 3.6 | |
| 24 | i.g. | 100 | 16.5 ± 5.5 | |
| NNK + B[a]P | 6 + 6 | i.g. | 100 | 7.1 ± 2.8 |
| 12 + 12 | i.g. | 100 | 14.8 ± 4.9 | |
| 24 + 24 | i.g. | 100 | 30.3 ± 7.5 | |
| Vehicle Control | 0 | i.g. | 27 | 0.3 ± 0.5 |
| NNK | 12 | Intraperitoneal (i.p.) | 100 | 10.3 ± 4.4 |
| B[a]P | 12 | i.p. | 100 | 9.8 ± 4.1 |
Data from a study where female A/J mice were treated weekly for 8 weeks and sacrificed 18 weeks after the last dose.
These results indicate that under the conditions of this specific study, B[a]P was more tumorigenic to the lung than NNK when administered via intragastric gavage. The combination of both carcinogens resulted in a synergistic increase in lung tumor multiplicity.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the presented data and for designing future studies.
In Vivo Lung Tumorigenesis Assay in A/J Mice
-
Animal Model: Female A/J mice, 6-7 weeks old. This strain is genetically predisposed to developing lung tumors, making it a sensitive model for studying pulmonary carcinogens.
-
Carcinogen Administration:
-
Intragastric (i.g.) gavage: NNK and/or B[a]P dissolved in corn oil were administered directly into the stomach. This route mimics oral exposure.
-
Intraperitoneal (i.p.) injection: NNK and/or B[a]P were injected into the peritoneal cavity. This route ensures systemic distribution.
-
-
Dosing Regimen: Mice were treated once weekly for eight consecutive weeks with varying doses of NNK and/or B[a]P.
-
Tumor Assessment: Mice were sacrificed 18 weeks after the final dose. Lungs were fixed, and surface adenomas were counted under a dissecting microscope.
Signaling Pathways in Lung Cancer Induction
NNK and B[a]P trigger distinct and overlapping signaling cascades that drive the initiation and progression of lung cancer.
NNK-Induced Signaling Pathways
NNK's interaction with cellular receptors initiates a cascade of signaling events that promote cell proliferation, survival, and angiogenesis.
References
- 1. Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and benzo[a]pyrene: a potentially useful model for evaluation of chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
- 5. Frontiers | Multiple signaling pathways in the frontiers of lung cancer progression [frontiersin.org]
Validating NNK-Induced Gene Expression Changes: A Researcher's Guide to qPCR and its Alternatives
For researchers, scientists, and drug development professionals investigating the carcinogenic effects of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), validating changes in gene expression is a critical step. Quantitative real-time polymerase chain reaction (qPCR) is a widely adopted method for this purpose due to its sensitivity, specificity, and wide dynamic range. This guide provides a comprehensive comparison of qPCR with alternative validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
NNK, a potent procarcinogen found in tobacco products, exerts its effects through two primary mechanisms: metabolic activation leading to DNA adducts that can cause gene mutations, and the modulation of signal transduction pathways that regulate cell proliferation, survival, and angiogenesis.[1][2][3][4] Understanding the resulting changes in gene expression is crucial for elucidating the mechanisms of NNK-induced carcinogenesis and for the development of targeted therapies. While high-throughput methods like RNA sequencing (RNA-seq) can provide a global view of transcriptomic changes, validation of key differentially expressed genes is essential for confirming these findings.
Comparison of Gene Expression Validation Methods
Quantitative PCR is often the method of choice for validating gene expression changes identified by broader screening techniques. However, several other methods can also be employed, each with its own set of advantages and disadvantages. The following table provides a comparative overview of qPCR and its alternatives.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Relative Cost |
| Quantitative PCR (qPCR) | Enzymatic amplification of a specific cDNA target with real-time fluorescence detection. | High sensitivity and specificity, wide dynamic range, relatively low cost, high throughput. | Susceptible to inhibitors, requires careful primer design and validation, relative quantification requires stable reference genes. | High (96- or 384-well plates) | Low to Medium |
| Digital PCR (dPCR) | Partitioning of a sample into thousands of individual reactions, followed by endpoint PCR and counting of positive partitions. | Absolute quantification without a standard curve, high precision and sensitivity for rare targets, less susceptible to inhibitors. | Lower throughput, higher cost per sample, narrower dynamic range compared to qPCR. | Low to Medium | High |
| Northern Blot | Separation of RNA by size via gel electrophoresis, transfer to a membrane, and detection with a labeled probe. | Provides information on RNA size and alternative splice variants, direct detection of RNA. | Low sensitivity, requires large amounts of RNA, laborious and time-consuming, not easily quantifiable. | Low | Medium |
| In Situ Hybridization (ISH) | Labeled probes bind to specific mRNA sequences within preserved cells or tissues, allowing for spatial localization of gene expression. | Provides spatial information on gene expression within a tissue context. | Not highly quantitative, can be technically challenging, lower throughput. | Low | Medium to High |
| nCounter Analysis (NanoString) | Direct, digital counting of individual mRNA molecules using color-coded molecular barcodes without amplification. | Highly multiplexable (up to 800 genes), works well with degraded RNA (e.g., from FFPE tissues), no enzymatic reactions reduces bias. | Moderate cost, requires specialized equipment, not suitable for novel transcript discovery. | Medium | Medium to High |
Validating NNK-Induced Gene Expression Changes with qPCR: Experimental Data
Several studies have successfully employed qPCR to validate the dysregulation of specific genes and microRNAs following NNK exposure. These studies provide valuable insights into the molecular targets of NNK and demonstrate the utility of qPCR in this research area.
| Gene/miRNA Target | Biological Context | Observed Change with NNK | Cell Line/Model | qPCR Method | Reference |
| MSH2, MLH1 | Mismatch Repair Genes | Downregulation | Lung and Head and Neck Squamous Cancer Cells | SYBR Green or TaqMan | |
| miR-21, miR-155 | OncomiRs | Upregulation | Lung and Head and Neck Squamous Cancer Cells | TaqMan | |
| miR-422a | Tumor Suppressor miRNA | Downregulation | Lung and Head and Neck Squamous Cancer Cells | TaqMan | |
| LOX | Tumor Suppressor Gene | Downregulation | Rat Fetal Lung Fibroblasts | SYBR Green | |
| α7-nAChR | Nicotinic Acetylcholine Receptor | Upregulation | A/J Mouse Lung Tissue | SYBR Green | |
| COX-2 | Pro-inflammatory Enzyme | Upregulation | A/J Mouse Lung Tissue | SYBR Green | |
| AGT, IGF2 | Angiotensinogen, Insulin-like Growth Factor 2 | Upregulation | Lung Epithelial Cells | SYBR Green or TaqMan | |
| Various epigenetically regulated genes | Cancer-related genes | Hypermethylation and Hypomethylation leading to expression changes | Mouse Lung Tissue | SYBR Green |
Experimental Protocols
I. Validating Gene Expression Changes with Reverse Transcription qPCR (RT-qPCR)
This protocol outlines the key steps for validating changes in gene expression using a two-step RT-qPCR approach. It is essential to follow the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data quality and reproducibility.
1. RNA Isolation and Quality Control:
-
Isolate total RNA from control and NNK-treated cells or tissues using a method of choice (e.g., TRIzol reagent or a column-based kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Choose a priming strategy based on your experimental needs:
-
Oligo(dT) primers: for polyadenylated mRNA.
-
Random hexamers: for all RNA species, including non-polyadenylated RNA.
-
Gene-specific primers: for targeted reverse transcription of a specific gene.
-
-
Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination.
3. qPCR Primer Design and Validation:
-
Design primers specific to your gene of interest and a validated reference (housekeeping) gene. Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%.
-
Validate primer specificity using in silico tools (e.g., NCBI Primer-BLAST) and experimentally by running a melt curve analysis and visualizing the PCR product on an agarose gel. A single peak in the melt curve and a single band of the expected size on the gel indicate specific amplification.
-
Determine primer efficiency by generating a standard curve from a serial dilution of cDNA. The efficiency should be between 90% and 110%.
4. Quantitative PCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers
-
qPCR master mix (containing DNA polymerase, dNTPs, and either SYBR Green dye or a TaqMan probe)
-
Nuclease-free water
-
-
Set up the following reactions in triplicate for each sample:
-
Target gene
-
Reference gene(s)
-
No template control (NTC)
-
-
Perform the qPCR on a real-time PCR instrument with a typical cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green assays)
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the delta-delta Ct (2-ΔΔCt) method:
-
Normalize to the reference gene: ΔCt = Ct (target gene) - Ct (reference gene)
-
Normalize to the control group: ΔΔCt = ΔCt (NNK-treated sample) - ΔCt (control sample)
-
Calculate the fold change: Fold Change = 2-ΔΔCt
-
-
Perform statistical analysis to determine the significance of the observed changes.
II. Alternative Method: Northern Blot
1. RNA Extraction and Electrophoresis:
-
Extract total RNA as described for qPCR.
-
Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.
2. Blotting and Hybridization:
-
Transfer the separated RNA to a nylon or nitrocellulose membrane.
-
Crosslink the RNA to the membrane using UV light or baking.
-
Pre-hybridize the membrane to block non-specific binding.
-
Hybridize the membrane with a labeled probe (radioactive or non-radioactive) specific to the gene of interest.
3. Washing and Detection:
-
Wash the membrane to remove unbound probe.
-
Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection system (for non-radioactive probes).
4. Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the signal to a housekeeping gene to compare expression levels between samples.
Visualizing NNK-Induced Signaling and Experimental Workflow
To better understand the molecular events initiated by NNK and the process of validating gene expression changes, the following diagrams have been generated using the DOT language.
Caption: NNK-Induced Signaling Pathways
Caption: qPCR Experimental Workflow
Conclusion
Validating NNK-induced gene expression changes is a fundamental aspect of research into tobacco-related carcinogenesis. While qPCR stands out as a robust, sensitive, and widely accessible method, the choice of validation technique should be guided by the specific research question, available resources, and the desired level of quantification and spatial resolution. By carefully considering the comparisons and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method to validate their findings and advance our understanding of the molecular mechanisms underlying NNK's carcinogenic effects.
References
A Researcher's Guide to Cross-Validation of NNK Biomarker Assays
For researchers, scientists, and drug development professionals, the accurate measurement of biomarkers is paramount. This guide provides a comparative overview of the cross-validation of assays for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific carcinogen, and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). Accurate quantification of these biomarkers is crucial for assessing tobacco exposure and cancer risk. This document outlines the performance of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
Metabolic Pathway of NNK
The primary metabolic pathway of NNK involves its reduction to NNAL. Both NNK and NNAL can undergo glucuronidation, forming NNAL-Gluc and NNK-Gluc, which are excreted in urine. The measurement of "total NNAL" (the sum of free NNAL and NNAL-Gluc) is a reliable indicator of NNK exposure.
Comparative Metabolism of NNK in Rats vs. Mice: A Guide for Researchers
Introduction
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, tobacco-specific nitrosamine (B1359907) that is a significant contributor to the carcinogenic properties of tobacco products.[1][2] As a procarcinogen, NNK requires metabolic activation to exert its tumorigenic effects, which primarily manifest as lung adenocarcinomas in laboratory animals.[1][3][4] Rodent models, particularly rats and mice, are indispensable for studying NNK-induced carcinogenesis and for the preclinical evaluation of potential chemopreventive agents. However, significant species-specific differences in NNK metabolism exist between rats and mice, which can influence carcinogenic outcomes and the predictive value of these models. This guide provides an objective comparison of NNK metabolism in rats and mice, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers in the design and interpretation of their studies.
Metabolic Pathways of NNK
The biotransformation of NNK proceeds through three primary pathways: metabolic activation via α-hydroxylation, carbonyl reduction, and detoxification through pyridine (B92270) N-oxidation and glucuronidation.
-
Metabolic Activation (α-Hydroxylation): This pathway is critical for the carcinogenicity of NNK. Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of the carbon atoms adjacent (α-position) to the nitroso group. This process leads to the formation of unstable intermediates that can methylate or pyridyloxobutylate DNA, forming DNA adducts that can result in mutations and tumor initiation.
-
Carbonyl Reduction: NNK can be reduced at its keto group to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). NNAL is also a potent lung carcinogen and can undergo similar metabolic activation and detoxification pathways as NNK.
-
Detoxification: These pathways convert NNK and NNAL into more water-soluble, readily excretable metabolites. Pyridine N-oxidation results in the formation of NNK-N-oxide and NNAL-N-oxide, which are considered less carcinogenic. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of NNAL with glucuronic acid to form NNAL-glucuronides (NNAL-Gluc), which are major urinary metabolites.
Comparative Metabolism: Rats vs. Mice
Significant quantitative and qualitative differences exist in the metabolism of NNK between rats and mice, particularly concerning the predominant metabolic pathways in different organs.
In intestinal metabolism, both the extent of total metabolism and the metabolite profiles show major species differences, with the general trend being hamsters ≥ mice > rats. In mice, α-hydroxylation is the predominant metabolic pathway in the intestine. Conversely, in rats, carbonyl reduction to NNAL and N-oxidation are the main pathways in the intestine, with NNAL being a major metabolite.
In the lungs of rats, N-oxidation to form NNK-N-oxide is a major detoxification pathway. The liver in rats shows high activity for α-hydroxylation, leading to the formation of keto acid and hydroxy acid. In mice, the CYP2A5 enzyme is a highly efficient catalyst for the α-hydroxylation of NNK.
Detoxification via glucuronidation of NNAL is also subject to species differences, partly due to variations in UGT enzyme activities.
Data Presentation
Table 1: Comparative NNK Metabolite Formation in Isolated Perfused Intestine
| Metabolite Profile (% of Total Metabolism) | Male NMRI Mice | Female NMRI Mice | Female F344 Rats |
| Total Metabolism (%) | 68.8% | 88.5% | 26.2% |
| α-Hydroxylation Products | 58% | Not Specified | 9.6% - 17.2% |
| NNAL | Low | Low | Major Metabolite |
| N-Oxidation Products | Increased with acetone (B3395972) treatment | >50% in hamsters | Main metabolites alongside NNAL |
Data compiled from
Table 2: Major Urinary Metabolites of NNK in Rats
| Metabolite | Percentage of Dose (48h) |
| Keto Acid | 38% |
| Hydroxy Acid | 14% |
| NNAL | 10% |
| NNK-N-oxide | 3% |
Data from F344 rats after oral gavage of NNK.
Table 3: DNA Adducts in Lung Tissue of Rats Treated with NNK
| DNA Adduct | Concentration (fmol/mg DNA) |
| O⁶-methylguanine (O⁶-meG) | 163 ± 3 |
| O²-POB-dThd | 89.2 ± 2.2 |
| 7-POB-Gua | 18.0 ± 10.0 |
| O⁶-POB-dGuo | 11.4 ± 2.1 |
Data from isolated perfused rat lung studies. POB = pyridyloxobutyl.
Experimental Protocols
Isolated Perfused Organ Systems
This technique allows for the study of metabolism in a specific organ, independent of systemic metabolic influences.
Protocol for Isolated Perfused Rat Lung (IPRL):
-
Animal Preparation: Male F344 rats are anesthetized.
-
Surgical Procedure: The trachea is cannulated for ventilation, and the pulmonary artery and left atrium are cannulated for perfusion. The lungs are then carefully excised and placed in a perfusion chamber.
-
Perfusion: The lungs are perfused in a recirculating system with a modified Krebs-Ringers buffer (pH 7.4) oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Dosing: A bolus dose of radiolabeled ([³H] or [¹⁴C]) NNK is injected into the perfusate reservoir.
-
Sample Collection: Perfusate samples are collected at various time points over the course of the experiment (e.g., 180 minutes).
-
Tissue Processing: At the end of the perfusion, the lungs are rinsed with a blank perfusate, excised, and flash-frozen in liquid nitrogen for later analysis.
-
Analysis: Perfusate and tissue homogenate samples are analyzed for NNK and its metabolites using High-Performance Liquid Chromatography (HPLC) with radioflow detection.
In Vivo Studies for Metabolite Profiling
Protocol for Urinary Metabolite Analysis in Rats:
-
Animal Housing: F344 rats are housed in metabolism cages that allow for the separate collection of urine and feces.
-
Administration of NNK: NNK is administered to the animals, for example, at 2 ppm in the drinking water for a specified period (e.g., 28 days for chronic studies or 2 days for acute studies).
-
Urine Collection: Urine is collected over a defined period (e.g., 24 or 48 hours) after NNK administration ceases.
-
Sample Preparation: Urine samples may be treated with β-glucuronidase to hydrolyze glucuronide conjugates.
-
Analysis: The concentrations of NNAL and NNAL-Gluc are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Visualizations
Caption: Metabolic pathways of NNK.
Caption: Workflow for isolated perfused organ studies.
References
The Differential Impact of the Tobacco Carcinogen NNK on Lung Cancer Cell Lines: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature reveals that the tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), exerts varied effects on different lung cancer cell lines, influencing their viability, proliferation, apoptosis, and migratory capabilities through distinct signaling pathways. This comparison guide synthesizes experimental data on the non-small cell lung cancer (NSCLC) cell lines A549 and H1299, and the immortalized normal human bronchial epithelial cell line BEAS-2B, providing valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of NNK's Effects
The response of lung cancer cells to NNK is highly dependent on the specific cell line, with notable differences observed in their cytotoxic, proliferative, and apoptotic responses.
Cytotoxicity
Studies have shown that the cytotoxic effect of NNK varies among different lung cell lines. For instance, in BEAS-2B cells, which are considered normal lung cells, NNK exhibits a relatively low cytotoxic effect. However, when these cells are engineered to express the enzyme CYP2A13, which is involved in NNK metabolism, their sensitivity to NNK-induced cytotoxicity increases significantly. This is evidenced by a much lower IC20 value (the concentration at which 20% of cell growth is inhibited) in the CYP2A13-expressing cells.[1] This highlights the critical role of metabolic activation in NNK's toxicity.
| Cell Line | Treatment | Parameter | Value | Reference |
| BEAS-2B | NNK (24h) | IC20 | 376.14 µM | [1] |
| B-Vector (BEAS-2B control) | NNK (24h) | IC20 | 265.04 µM | [1] |
| B-2A13 (BEAS-2B with CYP2A13) | NNK (24h) | IC20 | 24.52 µM | [1] |
Cell Proliferation and Viability
NNK has been shown to promote the proliferation and viability of certain lung cancer cells. In A549 cells, NNK treatment leads to a dose-dependent increase in the population of aldehyde dehydrogenase (ALDH)-positive cells, which are considered to have cancer stem cell-like properties.[2] In contrast, some studies have reported that NNK does not induce proliferation in H1299 cells. One study on NCI-H292 lung cancer cells demonstrated an increase in cell viability after exposure to both 1 µM and 2 µM of NNK.
| Cell Line | NNK Concentration | Observed Effect | Reference |
| A549 | Dose-dependent | Increased proportion of ALDH-positive cells | |
| H1299 | Not specified | No significant induction of proliferation | |
| NCI-H292 | 1 µM and 2 µM | Increased cell viability |
Apoptosis
The effect of NNK on apoptosis, or programmed cell death, also appears to be cell-line specific. While direct comparative data on NNK-induced apoptosis in A549, H1299, and BEAS-2B cells is limited, studies on other stimuli provide context for their apoptotic potential. For example, one study found that in response to photodynamic therapy, the apoptosis rate was higher in A549 cells compared to BEAS-2B cells. Another study showed that after irradiation, both A549 and H1299 cells exhibited a significant increase in apoptosis, while BEAS-2B cells did not show a significant change.
Cell Migration and Invasion
NNK has been demonstrated to enhance the migratory and invasive properties of lung cancer cells, which is a critical step in metastasis. In H1299 cells, NNK treatment has been shown to significantly increase both cell migration and invasion. This effect is linked to the activation of specific signaling pathways.
| Cell Line | NNK Concentration | Observed Effect | Reference |
| H1299 | 100 pM | Enhanced cell migration and invasion |
Underlying Signaling Pathways
The differential effects of NNK on lung cancer cell lines are orchestrated by a complex network of signaling pathways.
In A549 cells , NNK has been shown to bind to β-adrenergic receptors (β-ARs), leading to the activation of the c-Src/PKC pathway. This, in turn, triggers the phosphorylation of the pro-apoptotic protein Bad, leading to increased cell survival and chemoresistance.
In H1299 cells , NNK primarily acts through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). Activation of this receptor initiates a signaling cascade involving c-Src, protein kinase C iota (PKCι), and focal adhesion kinase (FAK), ultimately promoting cell migration and invasion.
The PI3K/Akt pathway is another crucial signaling route influenced by NNK in lung cancer cells. While direct comparative studies are limited, nicotine, a precursor to NNK, has been shown to increase the activities of PI3K and Akt in both A549 and H1299 cells.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of NNK. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Treatment: Seed cells and treat with NNK for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific antibody that recognizes BrdU.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate to produce a colorimetric or fluorescent signal.
-
Quantification: Measure the signal using a microplate reader.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells with NNK as required.
-
Fixation and Permeabilization: Fix the cells and permeabilize them to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Analysis: Visualize the apoptotic cells by fluorescence microscopy or quantify the percentage of apoptotic cells using flow cytometry.
Conclusion
The differential responses of lung cancer cell lines to NNK underscore the heterogeneity of this disease and the importance of selecting appropriate in vitro models for research and drug development. While NNK generally promotes pro-cancerous phenotypes, the extent of these effects and the underlying molecular mechanisms vary significantly between cell lines. A deeper understanding of these differences is crucial for developing targeted therapies against smoking-related lung cancer. Further research employing standardized protocols and direct comparative studies across a wider range of lung cancer cell lines is warranted to build a more complete picture of NNK's impact on lung carcinogenesis.
References
A Comparative Analysis of the In Vitro and In Vivo Effects of the Tobacco-Specific Carcinogen NNK
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted effects of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine (B1359907). This guide provides a detailed comparison of its actions in cellular models and living organisms, supported by experimental data and methodologies.
The tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a well-established procarcinogen found in tobacco products. Its role in the initiation and promotion of various cancers, particularly lung cancer, has been extensively studied in both laboratory settings (in vitro) and in animal models (in vivo). Understanding the comparative effects of NNK in these different experimental systems is crucial for elucidating its mechanisms of action and for the development of effective cancer prevention and therapeutic strategies.
Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize the key quantitative data from various studies, highlighting the dose-dependent effects of NNK in both cellular and animal models.
Table 1: In Vitro Effects of NNK on Various Cell Lines
| Cell Line | Assay | Concentration | Observed Effect |
| Human Bronchial Epithelial Cells (BEAS-2B) | Cytotoxicity | 20 µM | No significant effect on cell viability.[1] |
| BEAS-2B cells expressing CYP2A13 (B-2A13) | Cytotoxicity | 20 µM | Significant induction of cytotoxicity.[1] |
| Pancreatic Acinar 266-6 cells | Thiamin Uptake | 3 µM (24h) | Significant inhibition of thiamin uptake.[2] |
| Lung Squamous Cell Carcinoma (NCI) & Head and Neck Squamous Cell Carcinoma (FaDu) | Cell Viability | 1 µM, 2 µM | Increased cell survival.[3] |
| Kidney Renal Clear Cell Carcinoma (Ketr-3, 786-O) | Gene Expression (AKT1S1) | 0.01, 0.1 µM | Increased mRNA and protein expression of AKT1S1.[4] |
| Human Lung Cancer Cells (H1299) | Cell Migration/Invasion | 100 pM (24h) | Increased migration and invasion. |
| Pulmonary Artery Endothelial Cells (PAECs) | Apoptosis | 1 µM (8h) | Induction of apoptosis. |
Table 2: In Vivo Tumorigenic Effects of NNK in Animal Models
| Animal Model | Route of Administration | Dose | Duration | Tumor Incidence | Tumor Multiplicity (tumors/animal) |
| A/J Mice | Intraperitoneal (i.p.) | 100 mg/kg (single dose) | 52 weeks | Not specified | Increased adenocarcinomas, adenomas, and hyperplasias. |
| A/J Mice | Oral (drinking water) | 9.2 to 3.1 mg/mouse | 7 weeks | Not specified | Inhibition of lung adenoma multiplicity by chemopreventive agents. |
| A/J Mice | Intraperitoneal (i.p.) | 8 µmol/mouse (single dose) | Short-term | Not applicable | Formation of DNA adducts in lung and liver. |
| A/J Mice | Intraperitoneal (i.p.) | Low and high doses | 30 weeks | 76.7% (low), 100% (high) | 1.6 ± 1.2 (low), 9.2 ± 6.3 (high) |
| Female Fischer 344 Rats | Not specified | Not specified | 2 years | 54.2% (pituitary), 41.2% (mammary) | Not specified |
| BN/Bi Rats | Not specified | Not specified | Lifespan | Age-dependent increase | Not specified |
| B6C3F1 Mice | Intraperitoneal (i.p.) | 100 or 250 mg/kg | Not specified | Increased lung tumor nodules | Not specified |
Key Signaling Pathways Modulated by NNK
NNK exerts its carcinogenic effects by activating a complex network of intracellular signaling pathways that promote cell proliferation, survival, migration, and invasion, while inhibiting apoptosis.
NNK-Induced Signaling Cascade
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of NNK and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture cells with or without NNK for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Adduct Measurement
-
DNA Isolation: Isolate genomic DNA from NNK-treated cells or tissues using a DNA isolation kit.
-
DNA Hydrolysis: Subject the DNA to neutral thermal hydrolysis or enzymatic digestion to release the adducted bases.
-
LC-MS/MS Analysis: Analyze the hydrolyzed DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific DNA adducts, such as O⁶-methylguanine.
Protein Kinase C (PKC) Activity Assay
-
Sample Preparation: Prepare cell lysates from NNK-treated and control cells.
-
Assay Procedure: Use a non-radioactive ELISA-based PKC kinase activity assay kit. Add cell lysates to microplate wells coated with a specific PKC substrate peptide.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: Use a phospho-specific antibody to detect the phosphorylated substrate. The amount of phosphorylated substrate is proportional to the PKC activity and is quantified by a colorimetric or chemiluminescent readout.
In Vivo Tumorigenicity Study
NNK-Induced Lung Tumorigenesis in A/J Mice
-
Animal Model: Use 6-8 week old female A/J mice, which are highly susceptible to lung tumor induction.
-
Carcinogen Administration: Administer NNK via intraperitoneal injection (e.g., a single dose of 100 mg/kg body weight) or in the drinking water.
-
Monitoring: Monitor the animals for signs of toxicity and record body weights weekly.
-
Tumor Assessment: Euthanize the mice at a predetermined time point (e.g., 16-32 weeks after NNK administration). Excise the lungs, and count the number of surface tumors.
-
Histopathological Analysis: Fix the lung tissues in formalin, embed in paraffin, and section for histopathological examination to confirm the presence and type of tumors (e.g., adenomas, adenocarcinomas).
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for key experimental procedures.
In Vitro Experimental Workflow
In Vivo Experimental Workflow
References
- 1. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of MEK1/2‐ERK1/2 signaling during NNK‐induced lung carcinogenesis in female A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Chemopreventive Agents Against NNK-Induced Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various chemopreventive agents investigated for their efficacy against lung carcinogenesis induced by the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The data presented is compiled from preclinical studies, primarily utilizing the A/J mouse model, a well-established platform for studying lung tumorigenesis.
Quantitative Efficacy of Chemopreventive Agents
The following table summarizes the quantitative data on the efficacy of various chemopreventive agents in inhibiting NNK-induced lung adenoma formation in A/J mice. The primary endpoint for comparison is the reduction in tumor multiplicity.
| Chemopreventive Agent | Dosage and Administration | NNK Treatment Protocol | Reduction in Tumor Multiplicity (%) | Reference |
| Isotretinoin (B22099) (13-cis retinoic acid) | Mid dose aerosol (1.6 mg/kg/week, pulmonary deposition) | Single i.p. injection of NNK (0.6 mg in saline) | 88% (P < 0.005) | [1][2] |
| High dose aerosol (24.9 mg/kg/week, pulmonary deposition) | Single i.p. injection of NNK (0.6 mg in saline) | 56-80% (P < 0.005) | [1][2] | |
| 9-cis-Retinoic acid (9cRA) | Dietary supplementation | NNK administration (details not specified) | Significantly lower tumor multiplicity | [3] |
| N-acetyl-S-(N-2-phenethylthiocarbamoyl)-l-cysteine (PEITC-NAC) | 5 µmol/g in diet | Gavage with NNK + BaP (1 or 2 µmol each) weekly for 8 weeks | 37% | |
| Myo-inositol (MI) | 56 µmol/g in diet | Gavage with NNK + BaP (1 or 2 µmol each) weekly for 8 weeks | 48% | |
| Indole-3-carbinol (I3C) | 5 µmol/g in diet | Gavage with NNK + BaP (1 or 2 µmol each) weekly for 8 weeks | 35% | |
| PEITC-NAC + MI | 5 µmol/g + 56 µmol/g in diet | Gavage with NNK + BaP (1 or 2 µmol each) weekly for 8 weeks | 62% | |
| PEITC-NAC + I3C | 5 µmol/g + 5 µmol/g in diet | Gavage with NNK + BaP (1 or 2 µmol each) weekly for 8 weeks | 51% | |
| I3C + MI | 5 µmol/g + 56 µmol/g in diet | Gavage with NNK + BaP (1 or 2 µmol each) weekly for 8 weeks | 63% | |
| PEITC-NAC + I3C + MI | 5 µmol/g + 5 µmol/g + 56 µmol/g in diet | Gavage with NNK + BaP (1 or 2 µmol each) weekly for 8 weeks | 72% | |
| 2-Oxoselenazolidine-4(R)-carboxylic acid (OSCA) | 15 ppm Se in diet | Single i.p. injection of NNK (10 µmol) | 37.5% | |
| L-Selenocystine | 15 ppm Se in diet | Single i.p. injection of NNK (10 µmol) | 36.1% | |
| 2-PhenylSCA | 15 ppm Se in diet | NNK administration | 74% | |
| 2-ButylSCA | 15 ppm Se in diet | NNK administration | 57% | |
| 2-CyclohexylSCA | 15 ppm Se in diet | NNK administration | 51% | |
| Ellagic acid | 4.0 g/kg diet | NNK in drinking water for 7 weeks | 52% | |
| 2(3)-BHA | 5.0 g/kg diet | NNK in drinking water for 7 weeks | 88% | |
| Sulindac | 0.13 g/kg diet | NNK in drinking water for 7 weeks | 52% | |
| Benzyl isothiocyanate + Phenethyl isothiocyanate | Gavage 2h prior to each NNK + BaP dose | Intragastric gavage of NNK + BaP weekly for 8 weeks | 44% (P < 0.001) | |
| β-Carotene | Dietary supplementation | NNK administration | No significant effect on tumor multiplicity | |
| α-Tocopherol | Dietary supplementation | Not specified for NNK, but studies on other carcinogens show mixed results | Data not available for NNK | |
| N-acetylcysteine (NAC) | Not specified for NNK efficacy | Studies suggest a role in preventing DNA damage from smoking-related carcinogens | Data not available for NNK |
Note on β-Carotene: While some preclinical studies suggested a preventive role, clinical trials have shown that β-carotene supplementation may increase lung cancer risk in smokers. In the A/J mouse model, β-carotene did not significantly affect NNK-induced tumor multiplicity.
Experimental Protocols
General Animal Model: NNK-Induced Lung Tumorigenesis in A/J Mice
-
Animal Strain: Female A/J mice, typically 6-8 weeks old, are used due to their high susceptibility to lung tumor development.
-
Housing and Diet: Mice are housed under standard laboratory conditions and are often fed a purified diet such as AIN-76A or AIN-93M.
-
Carcinogen Administration:
-
Intraperitoneal (i.p.) Injection: A single dose of NNK (e.g., 10 µmol in saline) is administered. This protocol typically results in the development of 6-8 lung adenomas per mouse within 16 weeks with 100% incidence.
-
Oral Administration: NNK is provided in the drinking water for a specified period (e.g., 7 weeks).
-
Intragastric (i.g.) Gavage: NNK, often in combination with other carcinogens like benzo[a]pyrene (B130552) (BaP), is administered weekly for a set number of weeks (e.g., 8 weeks).
-
-
Chemopreventive Agent Administration: Agents are typically administered in the diet, by gavage, or via aerosol inhalation. Administration can occur before, during, or after carcinogen exposure to evaluate effects on initiation and/or promotion/progression stages.
-
Endpoint Analysis: Mice are euthanized at a predetermined time point (e.g., 16-20 weeks after NNK administration). Lungs are harvested, fixed, and surface tumors are counted under a dissecting microscope to determine tumor multiplicity (average number of tumors per mouse) and tumor incidence (percentage of mice with tumors).
Specific Protocol Example: Inhaled Isotretinoin
-
Animals: Male A/J mice, 6-8 weeks old.
-
Carcinogen: Single i.p. injection of 0.6 mg of NNK in saline.
-
Chemopreventive Agent: Daily 45-minute exposures to isotretinoin aerosol at concentrations of 1.3, 20.7, or 481 µg/l, initiated the day after NNK injection. Dose frequency was adjusted for higher concentrations due to toxicity.
-
Duration: 10-16 weeks.
-
Endpoint: Quantification of pulmonary hyperplasia and adenomas.
Signaling Pathways and Mechanisms of Action
NNK-induced lung carcinogenesis is a multi-step process involving metabolic activation and the dysregulation of several key signaling pathways that control cell proliferation, survival, and apoptosis.
Caption: NNK-induced carcinogenesis signaling pathways.
Chemopreventive agents can interfere with this process at various stages. The diagram below illustrates the points of intervention for several classes of agents.
Caption: Mechanisms of action of chemopreventive agents.
Mechanisms of Specific Agents
-
Retinoids (Isotretinoin and 9-cis-Retinoic Acid): These compounds bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors. This binding modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. In the context of NNK-induced carcinogenesis, retinoids can inhibit the progression of transformed cells. The upregulation of RARs has been suggested as a potential biomarker for retinoid activity.
-
Isothiocyanates (PEITC): PEITC and its conjugates, like PEITC-NAC, are thought to inhibit lung carcinogenesis by inducing apoptosis and reducing cell proliferation, as indicated by a significant reduction in PCNA (proliferating cell nuclear antigen). They may also inhibit the metabolic activation of NNK.
-
N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (B108866) (GSH). Its primary mechanism is believed to be its ability to scavenge reactive oxygen species and reduce oxidative DNA damage. By replenishing intracellular GSH stores, NAC can help detoxify carcinogens and their metabolites.
-
Selenium: Selenium compounds, such as selenocystine (B224153) and organic forms like 2-phenylSCA, have been shown to be effective chemopreventive agents. The mechanisms are multifaceted and include antioxidant effects through the action of selenoproteins like glutathione peroxidase, modulation of cell signaling pathways, and induction of apoptosis. Some selenium metabolites may also have anti-angiogenic properties.
-
Myo-inositol: This compound has been shown to inhibit the activation of Akt and ERK, key components of the PI3K/AKT and MAPK signaling pathways, respectively.
-
Indole-3-carbinol (I3C): I3C can also modulate signaling pathways involved in cell proliferation and survival.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Sulindac): NSAIDs are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors and plays a role in inflammation and cell proliferation.
Conclusion
This guide highlights the promising potential of several chemopreventive agents against NNK-induced lung carcinogenesis in preclinical models. Combination therapies, such as the one involving PEITC-NAC, myo-inositol, and indole-3-carbinol, appear to be particularly effective, suggesting a synergistic effect by targeting multiple pathways. Retinoids, especially when delivered directly to the lung via inhalation, also show significant promise.
It is crucial to note that while these animal studies provide a strong foundation, the translation of these findings to human clinical settings requires further investigation. The contrasting results of β-carotene in preclinical and clinical studies underscore the complexity of chemoprevention and the importance of careful evaluation in human trials. Future research should continue to focus on identifying the most effective agents and combinations, optimizing delivery methods to enhance efficacy and minimize toxicity, and elucidating the precise molecular mechanisms underlying their protective effects.
References
NNK-induced mutations versus spontaneous mutations
A Comparative Guide to NNK-Induced Versus Spontaneous Mutations
For researchers, scientists, and professionals in drug development, understanding the nuances of mutagenesis is critical. Mutations, or alterations in the DNA sequence, can arise from endogenous processes (spontaneous mutations) or from exposure to external agents like carcinogens (induced mutations). This guide provides an objective comparison between spontaneous mutations and those induced by the potent tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).
Introduction to Mutational Processes
Spontaneous mutations are naturally occurring changes in the DNA sequence that result from a variety of internal cellular processes. These include errors during DNA replication, the chemical instability of DNA bases, oxidative damage from metabolic byproducts, and the movement of transposable genetic elements.[1][2] These mutations occur at a low but measurable rate and are the primary source of natural genetic variation.
NNK-induced mutations are a direct consequence of exposure to the procarcinogen NNK, a key component of tobacco products.[3][4] NNK itself is not mutagenic; it requires metabolic activation within the body to be converted into a compound that can bind to DNA, form adducts, and cause mutations.[5] This process is a critical step in the initiation of tobacco-related cancers, particularly lung adenocarcinoma.
Mechanisms of Mutagenesis
The pathways leading to spontaneous and NNK-induced mutations are fundamentally different. Spontaneous mutations arise from the inherent fallibility of cellular machinery, while NNK-induced mutations are the result of a specific chemical assault on the genome.
Spontaneous Mutations
Spontaneous mutations can be traced back to several sources:
-
Errors in DNA Replication: DNA polymerase can occasionally incorporate the wrong nucleotide during replication. While proofreading mechanisms correct most of these errors, some escape repair.
-
Spontaneous Lesions: DNA can undergo chemical changes without external influence. The most common are depurination (loss of a purine (B94841) base) and deamination (loss of an amine group from a base), which can lead to incorrect base pairing during the next round of replication.
-
Oxidative Damage: Reactive oxygen species (ROS), which are byproducts of normal metabolism, can damage DNA by modifying bases.
-
Transposable Elements: These "jumping genes" can move to new locations in the genome, potentially disrupting gene function.
Cells possess a sophisticated network of DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR), to correct these spontaneous damages and maintain genomic integrity. Mutations occur when this damage is not repaired before the cell divides.
NNK-Induced Mutations
The mutagenicity of NNK is contingent on a multi-step metabolic activation process.
-
Initial Metabolism: NNK, a procarcinogen, is metabolized by cytochrome P450 (CYP450) enzymes, particularly CYP2A13.
-
α-Hydroxylation: This key activation step occurs at either the methyl or methylene (B1212753) carbon adjacent to the nitroso group.
-
Formation of Reactive Intermediates: α-hydroxylation yields unstable intermediates that decompose to form highly reactive diazohydroxides.
-
DNA Adduct Formation: These intermediates react with DNA to form various adducts. The most significant pro-mutagenic adduct is O⁶-methylguanine (O⁶-mGua). Other adducts, such as pyridyloxobutyl (POB) DNA adducts, are also formed.
-
Mutagenesis: If not repaired by enzymes like O⁶-alkylguanine-DNA alkyltransferase (AGT), the O⁶-mGua adduct preferentially mispairs with thymine (B56734) instead of cytosine during DNA replication. This leads to a characteristic G:C to A:T transition mutation in the subsequent generation.
Comparative Data on Mutation Characteristics
The distinct mechanisms underlying spontaneous and NNK-induced mutations result in different mutational signatures, including the types of mutations that occur and their frequency.
| Feature | Spontaneous Mutations | NNK-Induced Mutations |
| Primary Cause | Endogenous processes (e.g., replication errors, oxidative damage). | Metabolic activation of the carcinogen NNK. |
| Mutation Rate | Low and relatively constant. A median rate of ~5.21 x 10⁻⁹ per base per generation has been observed in some studies. | Dose-dependent; increases with NNK exposure. |
| Dominant Mutation Type | Broad spectrum including single base substitutions (SBS), insertions, deletions (indels), and complex events. | Predominantly G:C to A:T transitions due to O⁶-methylguanine adducts. |
| Genomic Distribution | Can occur randomly, though some sequences may be "hotspots" due to local DNA structure or sequence context. | Often targets specific genes implicated in cancer, such as K-ras, where G to A transitions are frequently observed. |
| Key DNA Lesion | Various lesions including abasic sites, oxidized bases, and mismatched pairs. | O⁶-methylguanine and pyridyloxobutyl (POB) DNA adducts. |
Experimental Protocols for Mutation Analysis
Studying spontaneous and induced mutations involves sophisticated experimental designs and molecular assays to detect rare genetic changes with high sensitivity.
Experimental Workflow: Mutation Accumulation (MA)
A common method to study spontaneous mutations is the Mutation Accumulation (MA) experiment.
-
Establish Lines: Start multiple parallel lines from a single progenitor.
-
Minimize Selection: Propagate these lines through single-progeny descent for many generations. This minimizes the effect of natural selection, allowing most non-lethal mutations to accumulate.
-
Genomic Analysis: After a set number of generations, perform whole-genome sequencing (WGS) on the lines.
-
Mutation Calling: Compare the sequenced genomes to the original progenitor's genome to identify and characterize accumulated mutations.
For studying induced mutations, this workflow is adapted by exposing the experimental lines to the mutagen (e.g., NNK) at the start or during the propagation phase.
Mutation Detection Assays
Several molecular techniques are employed to detect and quantify specific mutations identified through sequencing or to screen for known mutational hotspots.
| Assay Type | Principle | Application | Sensitivity |
| PCR-RFLP | Mutation alters a restriction enzyme (RE) recognition site. PCR amplification followed by RE digestion reveals different fragment patterns for wild-type vs. mutant alleles. | Screening for known point mutations in specific gene regions (e.g., K-ras). | Can detect mutant alleles at frequencies as low as 10⁻⁶ with optimization. |
| qPCR-based Assays | Allele-specific primers or probes are used to preferentially amplify and detect mutant sequences. Examples include therascreen EGFR and KRAS kits. | Qualitative or semi-quantitative detection of known mutations in genes like EGFR, KRAS, and PIK3CA. | High; suitable for clinical samples like FFPE tissue and ctDNA. |
| Droplet Digital PCR (ddPCR) | Partitions the sample into thousands of droplets, allowing for absolute quantification of mutant and wild-type molecules after PCR. | Highly sensitive and precise quantification of rare mutations, ideal for liquid biopsy and monitoring residual disease. | Can detect mutant DNA at 0.1% or lower. |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA allows for comprehensive, genome-wide mutation detection or deep sequencing of targeted gene panels. | Unbiased discovery of all mutation types (spontaneous) and characterization of mutational signatures (induced). | Sensitivity depends on sequencing depth; can be very high with deep sequencing. |
| Pyrosequencing | A sequencing-by-synthesis method that detects nucleotide incorporation in real-time by measuring light release. | Quantitative analysis of known short sequence variations and mutations in specific gene loci. | High; effective for analyzing mutations in genes like KRAS. |
Conclusion
The distinction between NNK-induced and spontaneous mutations is stark. Spontaneous mutations represent the baseline rate of genetic change, driven by a wide array of random endogenous events and resulting in a broad spectrum of mutation types. In contrast, NNK-induced mutations are a direct consequence of a specific chemical insult, proceeding through a defined metabolic activation pathway that ultimately generates a characteristic and targeted mutational signature, most notably G:C to A:T transitions. Understanding these differences is paramount for assessing the risk of environmental carcinogens, elucidating the mechanisms of cancer development, and designing targeted therapeutic strategies.
References
Urinary NNAL as a Quantitative Biomarker for NNK Exposure: A Comparative Guide
The tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent pulmonary carcinogen found in tobacco products and tobacco smoke. [1][2] Its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), is a reliable biomarker for assessing exposure to this carcinogen in both smokers and non-smokers exposed to secondhand smoke.[1][3][4] This guide provides a comparative overview of the correlation between urinary NNAL levels and NNK exposure, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Correlation of Urinary NNAL with Tobacco Exposure
Urinary NNAL levels exhibit a strong correlation with tobacco smoke exposure. Studies have consistently demonstrated a significant association between urinary NNAL concentrations and other biomarkers of tobacco use, such as cotinine (B1669453). For instance, a study on the U.S. population reported a strong correlation between total urinary NNAL and serum cotinine (r = 0.92; P < 0.001). Similarly, in two prospective cohorts of cigarette smokers, the Spearman's correlation coefficients between urinary total NNAL and cotinine were 0.49 and 0.58, respectively (both P < 0.0001).
The quantitative relationship between urinary NNAL and cotinine can, however, differ between active and passive smokers. The ratio of NNAL to cotinine is reported to be more than 10 times higher in individuals exposed to secondhand smoke compared to active smokers. This is attributed to the aging of secondhand smoke, which leads to a decrease in nicotine (B1678760) levels and an increase in NNK levels, thereby elevating the NNK/nicotine ratio.
An advantage of using urinary NNAL as a biomarker is its longer terminal half-life, which is estimated to be between 10 to 18 days, and in some cases up to 45 days. This is significantly longer than the half-life of cotinine (approximately 16 to 18 hours), allowing for the assessment of tobacco smoke exposure over a more extended period.
Quantitative Data on Urinary NNAL Levels
The following tables summarize urinary NNAL concentrations across different populations and exposure levels as reported in various studies.
| Population/Exposure Group | Urinary NNAL Concentration (pg/mL) | Key Findings | Reference |
| U.S. Population (NHANES 2007-2008) - Nonsmokers | Median: <0.6 (LOD) | 41% of nonsmokers had detectable NNAL levels. | |
| U.S. Population (NHANES 2007-2008) - Smokers | Median: 121 | Significantly higher levels compared to nonsmokers. | |
| Children (6-11 years) with SHS exposure | Geometric Mean: 1.48 | Highest NNAL concentrations among all nonsmokers. | |
| Adults (≥20 years) with SHS exposure | Geometric Mean: 0.49 | Lower NNAL concentrations compared to children with SHS exposure. | |
| Active Smokers (Adolescents) | Median: 147.2 | Significantly higher than in adolescents exposed to SHS. | |
| SHS-Exposed (Adolescents) | Median: 2.1 | Demonstrates significant exposure to NNK from secondhand smoke. |
| Study Population | Urinary NNAL and Lung Cancer Risk | Correlation with Cotinine | Reference |
| Shanghai and Singapore Cohorts | Lung cancer cases had significantly higher urinary total NNAL levels than controls (P < 0.001 and P = 0.018, respectively). | Spearman's correlation coefficients of 0.49 and 0.58 (both P < 0.0001). | |
| General Population (Nested Case-Control Study) | A positive dose-response relationship was observed between NNAL levels and lung cancer risk. The highest quartile of urinary NNAL showed a significantly increased risk. | Creatinine-adjusted urinary levels of cotinine and total NNAL were highly correlated (Spearman ρs: men, 0.86; women, 0.65; P < 0.01). |
Experimental Protocols
The standard method for the quantification of urinary NNAL is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies cited in the literature.
1. Sample Preparation:
-
A urine sample is collected from the subject.
-
An internal standard, such as ¹³C₆-labeled NNAL, is added to the urine sample for accurate quantification.
2. Enzymatic Hydrolysis:
-
To measure "total" NNAL (free NNAL plus its glucuronidated forms), the urine sample is treated with β-glucuronidase.
-
This enzymatic hydrolysis is typically carried out for an extended period (e.g., at least 24 hours) to ensure complete cleavage of the glucuronide conjugates.
3. Extraction and Clean-up:
-
The hydrolyzed sample is then subjected to an extraction process to isolate the NNAL. This can involve supported liquid extraction followed by liquid-liquid extraction.
-
A subsequent clean-up step using a specialized solid-phase extraction (SPE) column, such as a molecularly imprinted polymer (MIP) column, is performed to remove interfering substances.
4. LC-MS/MS Analysis:
-
The purified extract is analyzed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
-
The analytes are separated on the HPLC column and then detected by the mass spectrometer, which monitors specific ion transitions for native NNAL and the internal standard.
5. Quantification:
-
The concentration of NNAL in the original urine sample is determined by comparing the ratio of the peak areas of the native NNAL to the internal standard against a standard calibration curve.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 3. phenxtoolkit.org [phenxtoolkit.org]
- 4. Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012 [tobaccoinduceddiseases.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NNK (Standard)
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine (B1359907) carcinogen, is paramount to ensuring laboratory safety and environmental protection.[1][2] Adherence to these procedural guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound. This document provides a comprehensive, step-by-step guide for the safe disposal of NNK, in line with established safety protocols for carcinogenic substances.
I. Hazard Profile and Immediate Safety Precautions
NNK is a known mutagen and carcinogen that requires activation by metabolic enzymes to exert its effects.[3] It is classified as a toxic substance, and exposure can occur through inhalation, ingestion, or dermal contact.[3] All personnel handling NNK must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
All work with NNK must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] The work area should be clearly designated as a carcinogen handling zone.
II. Waste Segregation and Collection
Proper segregation of NNK waste is the first critical step in the disposal process. Do not mix NNK waste with non-hazardous materials.
-
Solid Waste: This includes contaminated consumables such as gloves, weighing papers, pipette tips, and absorbent materials from spill cleanups.
-
Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with NNK and any solvents used.
-
-
Liquid Waste: This includes unused NNK solutions, reaction mixtures, and solvent rinses from contaminated glassware.
-
Collect all liquid waste in a dedicated, shatter-resistant, and leak-proof container.
-
Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)," and the associated hazard symbols (e.g., toxic, carcinogen).
III. Chemical Degradation: A Viable Pre-Treatment Option
For laboratory settings, chemical degradation of NNK to less harmful compounds is a recommended pre-treatment step before final disposal. A well-documented method for the degradation of nitrosamines involves reduction with an aluminum-nickel alloy in an alkaline solution. This procedure should be performed in a chemical fume hood.
Experimental Protocol: Reduction of NNK with Aluminum-Nickel Alloy
-
Preparation: Prepare a solution of NNK in a suitable solvent (e.g., water or methanol) at a concentration not exceeding 10 g/L. The reaction vessel should be no more than one-quarter full.
-
Alkalinization: Add an equal volume of 1 M potassium hydroxide (B78521) solution to the NNK solution.
-
Reduction: While stirring the mixture, slowly add aluminum-nickel alloy powder. Be aware that the reaction is exothermic and will generate hydrogen gas. Use an ice bath to moderate the reaction temperature.
-
Reaction Time: Continue stirring the mixture for 24 hours after the final addition of the alloy.
-
Quenching (Optional but Recommended): To neutralize the reactivity of the remaining nickel, add 1 ml of acetone (B3395972) per gram of aluminum-nickel alloy used. Stir for an additional 24 hours.
-
Filtration: Filter the resulting mixture.
-
Final Disposal: The filtrate, now containing the reduced, less harmful amine, should be collected as hazardous liquid waste. The filter cake should be handled as solid hazardous waste.
IV. Final Disposal Procedures
Following any pre-treatment, or for direct disposal, all NNK waste must be managed by a licensed hazardous waste disposal facility.
-
Waste Storage: Store all labeled NNK waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of NNK waste through general waste streams or by pouring it down the drain.
V. Spill Management
In the event of an NNK spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Secure: Prevent unprotected personnel from entering the spill zone.
-
Small Spills: For small spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the substance. Do not use combustible materials like paper towels.
-
Collection: Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.
-
Large Spills: For larger spills, contact your institution's EHS department immediately.
Data Presentation: NNK Chemical and Safety Information
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃N₃O₂ | |
| Molar Mass | 207.23 g/mol | |
| Appearance | Pale yellow crystalline solid | |
| CAS Number | 64091-91-4 | |
| GHS Hazard Statements | H301 (Toxic if swallowed), H351 (Suspected of causing cancer) | |
| UN Number | 2811 |
Mandatory Visualization: NNK Disposal Workflow
Caption: Logical workflow for the proper disposal of NNK waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NNN (N’-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | RIVM [rivm.nl]
- 3. NNK - Wikipedia [en.wikipedia.org]
- 4. NDMA handling - safety measures - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Personal protective equipment for handling NNK (Standard)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of Nicotine-derived Nitrosamino Ketone (NNK)
This document provides essential safety protocols, operational procedures, and disposal plans for handling the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, commonly known as NNK. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.
Hazard Summary & Personal Protective Equipment (PPE)
NNK is a tobacco-specific nitrosamine (B1359907) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[1] It is also considered very toxic by inhalation and in contact with skin. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling NNK
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with thick, powder-free nitrile or butyl rubber gloves is recommended. | Provides a robust barrier against skin contact. Nitrosamines can permeate some glove materials.[2] |
| Eye/Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes of NNK solutions and contact with the solid material. |
| Respiratory Protection | Respirator | A NIOSH-approved P100 respirator is recommended, especially when handling the powder form or creating aerosols. | Protects against inhalation of the potent carcinogen. |
| Protective Clothing | Lab Coat & Apron | A dedicated, long-sleeved lab coat and a chemically resistant apron. | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes. | Protects feet from potential spills. |
Glove Permeation Data
Table 2: General Chemical Resistance of Common Glove Materials to Ketones and Nitrosamines
| Glove Material | Resistance to Ketones (e.g., Acetone, MEK) | Resistance to Nitrosamines (General) | Recommendation for NNK Handling |
| Nitrile | Fair to Good | Good | Suitable for short-term use and splash protection. Double-gloving is recommended. |
| Butyl Rubber | Excellent | Excellent | Highly recommended for prolonged handling or when there is a high risk of exposure. |
| Latex | Poor | Fair to Good | Not recommended due to poor chemical resistance to ketones and potential for allergic reactions. |
| Neoprene | Good | Good | A viable alternative to nitrile, offering good overall chemical resistance. |
Note: Always inspect gloves for any signs of degradation or damage before and during use. Change gloves immediately if contamination is suspected.
Operational Plan: Standard Operating Procedure (SOP) for Safe Handling of NNK
This SOP outlines the essential steps for safely handling NNK in a laboratory setting.
1. Designated Work Area:
-
All work with NNK, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood.
-
The work area should be clearly marked with a warning sign indicating the presence of a potent carcinogen.
-
Access to the designated area should be restricted to authorized personnel who have received specific training on handling NNK.
2. Personal Protective Equipment (PPE):
-
Before entering the designated area, don all required PPE as specified in Table 1.
-
Double-gloving is mandatory.
3. Weighing Solid NNK:
-
Weighing of solid NNK must be performed inside a chemical fume hood on a tared, disposable weighing paper or in a sealed container.
-
Use non-sparking spatulas and tools.
-
Handle the powder with extreme care to avoid generating dust.
4. Solution Preparation (Example: 10 mM Stock Solution in DMSO):
-
All solution preparation must be performed in a chemical fume hood.
-
Slowly add the pre-weighed solid NNK to the required volume of anhydrous DMSO in a sterile, sealable container.
-
Cap the container securely and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.
5. Cell Culture Treatment (Example Protocol):
-
The following is a representative protocol for treating cell cultures with NNK and should be adapted for specific experimental needs.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
NNK Dilution: In a sterile biosafety cabinet, dilute the NNK stock solution to the final working concentration in the appropriate cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the NNK-containing medium.[3]
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.[3]
-
Post-Treatment Handling: All subsequent handling of the treated cells and culture medium should be performed with the same level of precaution as handling NNK itself, as the compound may be present in the cells and waste.
6. Decontamination and Spill Cleanup:
-
Decontamination: At the end of each work session, decontaminate all surfaces and equipment in the designated area. Wipe down surfaces with a 10% bleach solution followed by 70% ethanol. All cleaning materials must be disposed of as hazardous waste.
-
Spill Cleanup:
-
Small Spills (in fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbent material into a sealed container for hazardous waste disposal. Decontaminate the area as described above.
-
Large Spills (or spills outside of a fume hood): Evacuate the area immediately and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Disposal Plan
All NNK-contaminated waste, including solid NNK, solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
1. Solid Waste:
-
Collect all solid waste (e.g., used gloves, weighing papers, contaminated absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.
2. Liquid Waste:
-
Collect all liquid waste containing NNK in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
For the chemical degradation of nitrosamines, a one-step procedure using aluminum-nickel alloy powder and aqueous alkali can be employed to reduce the nitrosamine to the corresponding amine.[1] This procedure should only be performed by trained personnel in a designated area.
3. Sharps:
-
All sharps (e.g., needles, pipette tips) contaminated with NNK must be placed in a puncture-resistant sharps container that is clearly labeled as containing carcinogenic waste.
Logical Workflow for Handling NNK
Caption: Workflow for the safe handling of NNK, from initial preparation to final disposal.
References
- 1. The Effect of NNK, A Tobacco Smoke Carcinogen, on the miRNA and Mismatch DNA Repair Expression Profiles in Lung and Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diffusion of nitrosamines through protective gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNK, a Tobacco-Specific Carcinogen, Inhibits the Expression of Lysyl Oxidase, a Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
